tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(5-bromopyridin-2-yl)-N-propylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2/c1-5-8-16(12(17)18-13(2,3)4)11-7-6-10(14)9-15-11/h6-7,9H,5,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDUUOKOSIHTEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=NC=C(C=C1)Br)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682495 | |
| Record name | tert-Butyl (5-bromopyridin-2-yl)propylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1280786-95-9 | |
| Record name | Carbamic acid, N-(5-bromo-2-pyridinyl)-N-propyl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (5-bromopyridin-2-yl)propylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route for tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate, a compound of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the N-propylation of 2-amino-5-bromopyridine, followed by the N-Boc protection of the resulting secondary amine. This document details the experimental protocols, summarizes key quantitative data, and illustrates the synthetic workflow.
Synthetic Pathway Overview
The synthesis of the target compound, this compound, is achieved through a sequential two-step reaction. The first step involves the nucleophilic substitution of a propyl halide by 2-amino-5-bromopyridine to yield N-propyl-5-bromopyridin-2-amine. The subsequent step is the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride).
Caption: Two-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of N-propyl-5-bromopyridin-2-amine
This procedure outlines the N-alkylation of 2-amino-5-bromopyridine with propyl iodide.
Materials and Reagents:
-
2-Amino-5-bromopyridine
-
Propyl iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere, a solution of 2-amino-5-bromopyridine (1.0 eq.) in anhydrous DMF is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes.
-
Propyl iodide (1.1 eq.) is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Step 2: Synthesis of this compound
This protocol describes the N-Boc protection of the secondary amine intermediate.
Materials and Reagents:
-
N-propyl-5-bromopyridin-2-amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of N-propyl-5-bromopyridin-2-amine (1.0 eq.) in dichloromethane (DCM) are added triethylamine (1.5 eq.) and a catalytic amount of DMAP.
-
Di-tert-butyl dicarbonate (1.2 eq.) is added portion-wise at room temperature.
-
The reaction mixture is stirred at room temperature for 4-6 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is diluted with DCM and washed with saturated aqueous ammonium chloride solution and then brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the final product.
Quantitative Data Summary
The following tables summarize the key quantitative data for the starting material, intermediate, and the final product. Note: Some of the data presented are representative values based on structurally similar compounds due to the limited availability of experimental data for the exact molecules.
Table 1: Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| 2-Amino-5-bromopyridine | C₅H₅BrN₂ | 173.01 | Crystalline solid | 133-138[1] |
| N-propyl-5-bromopyridin-2-amine | C₈H₁₁BrN₂ | 215.10 | Oil/Low melting solid | (Not Reported) |
| This compound | C₁₃H₁₉BrN₂O₂ | 315.21 | Solid | (Not Reported) |
Table 2: Reaction Parameters and Yields
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| N-propylation | Propyl iodide, NaH | DMF | 0 to rt | 12-16 | 70-85 (Representative) |
| N-Boc protection | (Boc)₂O, Et₃N, DMAP | DCM | rt | 4-6 | 85-95 (Representative) |
Table 3: Representative Spectroscopic Data (¹H and ¹³C NMR in CDCl₃)
| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) [M+H]⁺ |
| 2-Amino-5-bromopyridine | 8.10 (d, 1H), 7.49 (dd, 1H), 6.41 (d, 1H), 4.58 (s, 2H)[2] | (Not Reported) | 173.9 |
| N-propyl-5-bromopyridin-2-amine | ~8.0 (d, 1H), ~7.4 (dd, 1H), ~6.3 (d, 1H), ~4.8 (br s, 1H), ~3.2 (t, 2H), ~1.6 (m, 2H), ~0.9 (t, 3H) | ~158.0, 148.0, 140.0, 110.0, 108.0, 45.0, 22.0, 11.0 | 216.0 |
| This compound | ~8.2 (d, 1H), ~7.6 (dd, 1H), ~7.2 (d, 1H), ~3.8 (t, 2H), ~1.7 (m, 2H), ~1.5 (s, 9H), ~0.9 (t, 3H) | ~155.0, 154.0, 148.0, 141.0, 115.0, 112.0, 81.0, 48.0, 28.3, 21.0, 11.0 | 316.1 |
Note: NMR data for the intermediate and final product are estimated based on analogous structures and general chemical shift principles.
Signaling Pathways and Applications
While the specific biological activity of this compound is not extensively documented in the public domain, the 5-bromopyridin-2-amine scaffold is a common feature in molecules targeting various signaling pathways in drug discovery. The bromine atom provides a handle for further functionalization, often through cross-coupling reactions, to generate libraries of compounds for screening. The N-propyl and N-Boc groups can modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, which are critical for its pharmacokinetic profile.
Caption: Role as a scaffold in drug discovery.
This technical guide provides a foundational understanding of the synthesis of this compound. The provided protocols are based on established chemical transformations and should serve as a valuable resource for researchers in the field. It is recommended that all experimental work be conducted with appropriate safety precautions in a laboratory setting.
References
Technical Guide: tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate, a specialty chemical relevant to pharmaceutical research and drug development. Due to the absence of a publicly registered CAS number for this specific N-propylated compound, this document focuses on its synthesis from the known precursor, tert-butyl (5-bromopyridin-2-yl)carbamate (CAS: 159451-66-8). This guide furnishes a proposed synthetic protocol, physicochemical properties of the parent compound, and relevant logical diagrams to facilitate its use in a research and development setting.
Introduction
This compound belongs to the class of N-substituted carbamates derived from a bromopyridine backbone. The presence of the bromine atom on the pyridine ring offers a versatile handle for further chemical modifications, such as cross-coupling reactions, making it a valuable intermediate in the synthesis of more complex molecules. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled reactions and can be removed under acidic conditions. The addition of a propyl group on the carbamate nitrogen further modifies the steric and electronic properties of the molecule, which can be crucial for its interaction with biological targets.
While a specific CAS number for this compound could not be identified in publicly accessible databases, its synthesis can be readily achieved through the N-alkylation of its precursor, tert-butyl (5-bromopyridin-2-yl)carbamate.
Physicochemical Properties of the Precursor
The synthesis of the target compound originates from tert-butyl (5-bromopyridin-2-yl)carbamate. The properties of this precursor are summarized in the table below.
| Property | Value | Source |
| CAS Number | 159451-66-8 | |
| Molecular Formula | C₁₀H₁₃BrN₂O₂ | |
| Molecular Weight | 273.13 g/mol | |
| Appearance | White solid | [1] |
| Purity | Typically ≥95% | |
| Storage Conditions | 2-8 °C, under inert atmosphere | [2] |
| Solubility | Soluble in organic solvents like dimethyl sulfoxide and dichloromethane; low solubility in water. | [1] |
| SMILES | CC(C)(C)OC(=O)NC1=NC=C(Br)C=C1 |
Proposed Synthesis: N-Propylation of tert-Butyl (5-bromopyridin-2-yl)carbamate
The synthesis of this compound can be achieved via the N-alkylation of tert-butyl (5-bromopyridin-2-yl)carbamate. This reaction typically involves the deprotonation of the carbamate nitrogen followed by nucleophilic attack on an alkyl halide.
Reaction Principle
The N-H proton of the carbamate is weakly acidic and can be removed by a suitable base to form a nucleophilic anion. This anion then reacts with a propylating agent, such as 1-bromopropane or 1-iodopropane, in a nucleophilic substitution reaction to form the N-propylated product. The choice of base and solvent is critical to ensure efficient and selective N-alkylation.
Experimental Protocol
This protocol is a generalized procedure based on standard N-alkylation methods for carbamates and related nitrogen-containing heterocycles.[3][4] Optimization may be required to achieve the best results.
Materials:
-
tert-Butyl (5-bromopyridin-2-yl)carbamate
-
1-Bromopropane (or 1-iodopropane)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography apparatus)
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add tert-butyl (5-bromopyridin-2-yl)carbamate (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add a base (e.g., Sodium Hydride, 1.2 eq, or Potassium Carbonate, 2.0 eq) portion-wise. Stir the mixture at this temperature for 30-60 minutes.
-
Alkylation: Add 1-bromopropane (1.1-1.5 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Diagrams and Visualizations
Synthetic Workflow
The following diagram illustrates the proposed experimental workflow for the synthesis of the target compound.
References
physical and chemical properties of tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties, a proposed synthetic route, and analytical methodologies for tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from closely related analogs and established synthetic protocols to provide a robust predictive profile. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, offering a foundational understanding of this compound's characteristics and facilitating its synthesis and characterization. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams.
Introduction
This compound is a halogenated pyridine derivative incorporating a propyl group and a tert-butoxycarbonyl (Boc) protecting group. The 5-bromopyridine moiety is a common scaffold in medicinal chemistry, known to be a versatile intermediate for the introduction of various functional groups through cross-coupling reactions. The N-propyl and Boc-carbamate functionalities can influence the compound's lipophilicity, steric hindrance, and metabolic stability, making it a potentially valuable building block in the synthesis of novel therapeutic agents. This guide aims to provide a detailed theoretical and practical framework for the synthesis and characterization of this compound.
Physicochemical Properties
The exact physical properties of this compound have not been experimentally determined. However, based on the known properties of its structural analogs, the following characteristics can be predicted.
| Property | Predicted Value | Remarks |
| Molecular Formula | C₁₄H₂₁BrN₂O₂ | Calculated |
| Molecular Weight | 329.23 g/mol | Calculated |
| Appearance | Likely a white to off-white solid or a viscous oil. | Based on analogs like tert-butyl (5-bromopyridin-2-yl)carbamate. |
| Melting Point | Not available. | Expected to be a low-melting solid or an oil at room temperature. |
| Boiling Point | > 300 °C (Predicted) | High boiling point is expected due to the molecular weight and polar functional groups. |
| Solubility | Soluble in organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Sparingly soluble in water. | Typical for Boc-protected amines with a significant hydrocarbon content. |
| CAS Number | 1280786-95-9 |
Chemical Properties and Reactivity
The chemical reactivity of this compound is primarily dictated by the 5-bromopyridine ring and the Boc-carbamate group.
-
Suzuki, Stille, and other Cross-Coupling Reactions: The bromine atom at the 5-position of the pyridine ring is susceptible to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups.
-
Boc Group Deprotection: The tert-butoxycarbonyl (Boc) group is a robust protecting group that is stable to a wide range of reaction conditions but can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid, hydrochloric acid in an organic solvent) to yield the corresponding secondary amine, N-propyl-5-bromopyridin-2-amine.
-
N-Alkylation/Arylation: The nitrogen atom of the carbamate is generally unreactive towards further alkylation or arylation due to the electron-withdrawing nature of the carbonyl group and the steric hindrance of the Boc group.
Proposed Synthesis
A two-step synthetic pathway is proposed for the preparation of this compound, starting from the commercially available 2-amino-5-bromopyridine.
Logical Workflow for Synthesis
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of N-Propyl-5-bromopyridin-2-amine (Intermediate)
This intermediate can be synthesized via two primary methods:
Method A: Reductive Amination
This is a one-pot reaction that involves the formation of an imine from 2-amino-5-bromopyridine and propanal, followed by its in-situ reduction.
-
Experimental Protocol:
-
To a stirred solution of 2-amino-5-bromopyridine (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added propanal (1.2 eq).
-
The mixture is stirred at room temperature for 1-2 hours to allow for imine formation.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise.
-
The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford N-propyl-5-bromopyridin-2-amine.
-
Method B: N-Alkylation
This method involves the direct alkylation of 2-amino-5-bromopyridine with a propyl halide.
-
Experimental Protocol:
-
To a solution of 2-amino-5-bromopyridine (1.0 eq) in a polar aprotic solvent (e.g., DMF or acetonitrile) is added a base (e.g., sodium hydride, potassium carbonate, or cesium carbonate, 2.0 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
Propyl bromide or propyl iodide (1.2 eq) is added dropwise.
-
The reaction mixture is heated (e.g., to 60-80 °C) and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction mixture is cooled to room temperature and diluted with water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
-
Step 2: Synthesis of this compound (Final Product)
This step involves the protection of the secondary amine intermediate with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).
-
Experimental Protocol:
-
To a solution of N-propyl-5-bromopyridin-2-amine (1.0 eq) in an anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile) is added a base such as triethylamine (1.5 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) is added to the solution.
-
The reaction mixture is stirred at room temperature for 2-12 hours, with progress monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed sequentially with a dilute aqueous acid solution (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
-
Experimental Workflow Diagram
Caption: General experimental workflow for the two-step synthesis.
Analytical Characterization
The following analytical techniques would be crucial for the characterization and purity assessment of this compound.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons on the pyridine ring (doublets and double-doublets in the range of 7.0-8.5 ppm).- Protons of the propyl group (triplet for CH₃, multiplet for the central CH₂, and a triplet for the N-CH₂ in the range of 0.8-3.8 ppm).- A singlet corresponding to the nine protons of the tert-butyl group around 1.5 ppm. |
| ¹³C NMR | - Aromatic carbons of the pyridine ring (signals in the range of 110-160 ppm).- Carbonyl carbon of the carbamate group (around 155 ppm).- Carbons of the propyl group (in the aliphatic region, 10-50 ppm).- Quaternary and methyl carbons of the tert-butyl group (around 80 ppm and 28 ppm, respectively). |
| Mass Spectrometry (MS) | - The molecular ion peak [M]⁺ and/or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (329.23 for C₁₄H₂₁BrN₂O₂).- Characteristic isotopic pattern for the presence of one bromine atom (M and M+2 peaks in approximately 1:1 ratio).- Fragmentation patterns corresponding to the loss of the tert-butyl group or the entire Boc group. |
| High-Performance Liquid Chromatography (HPLC) | - A single major peak under appropriate chromatographic conditions (e.g., reverse-phase C18 column with a water/acetonitrile or water/methanol gradient) would indicate high purity. |
| Infrared (IR) Spectroscopy | - A strong absorption band for the C=O stretching of the carbamate group (around 1690-1710 cm⁻¹).- C-N stretching bands.- Aromatic C-H and C=C stretching bands. |
Biological Activity and Signaling Pathways
As of the date of this publication, there is no publicly available information regarding the biological activity or the involvement of this compound in any specific signaling pathways. Its structural similarity to other bromo-pyridine derivatives used in drug discovery suggests its potential as an intermediate in the synthesis of biologically active molecules. Further research is required to elucidate any intrinsic biological effects.
Safety and Handling
Detailed toxicological data for this compound is not available. Standard laboratory safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust or vapors. Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place, away from strong oxidizing agents and acids.
Conclusion
This technical guide provides a comprehensive theoretical and practical overview of this compound. While direct experimental data is scarce, the information compiled from analogous compounds and general synthetic methodologies offers a solid foundation for researchers. The proposed synthetic route is robust and relies on well-established chemical transformations. The outlined analytical techniques will be essential for the confirmation of its structure and the assessment of its purity. This document serves as a critical resource for scientists and professionals in the field of drug development, enabling further exploration and utilization of this promising chemical entity.
An In-depth Technical Guide to the Molecular Weight of tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular weight of the compound tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate. This information is critical for a variety of applications in research and development, including stoichiometric calculations in chemical synthesis, analytical characterization, and pharmacokinetic studies in drug discovery.
Chemical Identity and Molecular Formula
The first step in determining the molecular weight of a compound is to establish its precise molecular formula. The structure of this compound consists of a tert-butyl group, a propyl group, and a 5-bromopyridin-2-yl group attached to a carbamate backbone.
The molecular formula is determined by summing the constituent atoms:
-
tert-Butyl group : C4H9
-
Propyl group : C3H7
-
5-bromopyridin-2-yl group : C5H3BrN
-
Carbamate linker : CO2
Summing these components gives the molecular formula: C13H19BrN2O2 .
Calculation of Molecular Weight
The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula. The standard atomic weights of the constituent elements are used for this calculation.
Atomic Weight Data
The table below summarizes the atomic weights of the elements present in the compound.
| Element | Symbol | Quantity | Standard Atomic Weight (amu) | Total Weight (amu) |
| Carbon | C | 13 | 12.011[1][2] | 156.143 |
| Hydrogen | H | 19 | 1.008[3][4][5] | 19.152 |
| Bromine | Br | 1 | 79.904[6][7][8][9] | 79.904 |
| Nitrogen | N | 2 | 14.007[10][11][12] | 28.014 |
| Oxygen | O | 2 | 15.999[13][14][15] | 31.998 |
| Total | 315.211 |
Final Molecular Weight
Based on the summation of the atomic weights, the molecular weight of this compound is 315.211 g/mol .
Experimental Workflow for Molecular Weight Determination
The following diagram illustrates a typical experimental workflow for the determination and confirmation of a compound's molecular weight, primarily using mass spectrometry.
Caption: Workflow for molecular weight confirmation.
Signaling Pathway Logical Relationship
While this compound is a synthetic intermediate and not typically associated with a specific signaling pathway, the following diagram illustrates a generic logical flow for how such a molecule might be assessed for its biological activity.
Caption: Drug discovery logical flow.
References
- 1. byjus.com [byjus.com]
- 2. youtube.com [youtube.com]
- 3. quora.com [quora.com]
- 4. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 5. Hydrogen - Wikipedia [en.wikipedia.org]
- 6. Bromine - Wikipedia [en.wikipedia.org]
- 7. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 8. byjus.com [byjus.com]
- 9. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 10. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 13. fiveable.me [fiveable.me]
- 14. princeton.edu [princeton.edu]
- 15. Oxygen - Wikipedia [en.wikipedia.org]
Technical Guide: Elucidation of tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive elucidation of the chemical structure, a proposed synthetic pathway, and predicted analytical data for tert-butyl (5-bromopyridin-2-yl)(propyl)carbamate. This molecule is a derivatized aminopyridine, a class of compounds frequently explored in medicinal chemistry and drug development due to their diverse biological activities. The inclusion of a bromine atom offers a potential site for further functionalization through cross-coupling reactions, while the propyl group and the tert-butoxycarbonyl (Boc) protecting group modify the compound's lipophilicity and reactivity. This document is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of this and structurally related compounds.
Chemical Structure and Properties
The chemical structure of this compound is presented below. Key structural features include a pyridine ring substituted with a bromine atom at the 5-position and a propyl- and Boc-protected amino group at the 2-position.
Structure:
Chemical Structure of the Target Compound
Predicted Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₉BrN₂O₂ |
| Molecular Weight | 315.21 g/mol |
| CAS Number | 1280786-95-9 |
| Appearance | Expected to be a solid or oil |
Proposed Synthesis
A plausible and efficient method for the synthesis of this compound is the N-alkylation of the commercially available precursor, tert-butyl (5-bromopyridin-2-yl)carbamate. This reaction involves the deprotonation of the carbamate nitrogen followed by a nucleophilic substitution with a propyl halide.
Synthetic Workflow
commercial suppliers of tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Commercial Supplier Data for Key Precursor
The direct precursor, tert-butyl (5-bromopyridin-2-yl)carbamate (CAS No. 159451-66-8), is commercially available. This compound is a critical starting material for the synthesis of the target molecule.
| Supplier | Catalog No. | Purity | CAS No. | Molecular Formula | Molecular Weight | Storage |
| ChemShuttle | 112960 | 95% | 159451-66-8 | C10H13BrN2O2 | 273.13 g/mol | 2-8°C |
Contact Information:
-
Address: 1633 Old Bayshore Highway Suite 280 Burlingame, CA 94010
-
Phone: +1 510.999.8905
-
Email: --INVALID-LINK--
Synthesis and Experimental Protocols
The synthesis of tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate from its commercially available precursor, tert-butyl (5-bromopyridin-2-yl)carbamate, can be achieved through a standard N-alkylation reaction. This process involves the deprotonation of the carbamate nitrogen followed by reaction with a propyl halide.
Generalized Protocol: N-Alkylation of tert-butyl (5-bromopyridin-2-yl)carbamate
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Materials:
-
tert-butyl (5-bromopyridin-2-yl)carbamate
-
Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (KOtBu))
-
Propyl halide (e.g., 1-iodopropane, 1-bromopropane)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate, magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl (5-bromopyridin-2-yl)carbamate in the chosen anhydrous solvent in a flame-dried flask.
-
Deprotonation: Cool the solution in an ice bath (0°C). Add the strong base portion-wise, ensuring the temperature does not rise significantly. Stir the mixture at this temperature for 30-60 minutes to allow for complete deprotonation of the carbamate nitrogen.
-
Alkylation: Add the propyl halide dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can then be purified by flash column chromatography on silica gel to yield the desired this compound.
Logical Workflow and Diagrams
The following diagrams illustrate the key processes involved in obtaining and utilizing the target compound.
Caption: Synthesis workflow for the target compound.
Role in Drug Discovery
Carbamate-containing molecules are significant in medicinal chemistry. The carbamate group can act as a stable, bioisosteric replacement for a peptide bond, improve membrane permeability, and serve as a protecting group for amines in multi-step syntheses.[1] The title compound, as a derivative of bromo-aminopyridine, represents a versatile scaffold. The bromine atom allows for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the protected amine can be deprotected to reveal a nucleophilic site for subsequent chemical modifications.
Caption: Potential synthetic routes from the title compound.
References
Solubility Profile of tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate, a key intermediate in pharmaceutical synthesis. Understanding its solubility in various organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. Due to the limited availability of specific experimental data in public literature, this guide offers a predictive solubility profile based on the molecule's structural features, alongside detailed experimental protocols for accurate solubility determination.
Predictive Solubility Analysis
The solubility of a compound is primarily governed by its molecular structure and the principle of "like dissolves like." this compound possesses distinct structural motifs that influence its interaction with different solvents:
-
Aromatic Pyridine Ring: The bromopyridine core introduces aromaticity and moderate polarity. The nitrogen atom can act as a hydrogen bond acceptor.
-
tert-Butyl Carbamate Group: This bulky, non-polar tert-butyl group significantly increases the lipophilicity of the molecule, favoring solubility in non-polar to moderately polar solvents. The carbamate moiety itself contributes some polar character and potential for hydrogen bonding.
-
Propyl Group: The n-propyl chain further enhances the non-polar, aliphatic character of the molecule.
-
Bromo Substituent: The bromine atom adds to the molecular weight and introduces some polarizability.
Based on this structural analysis, this compound is expected to exhibit good solubility in a range of common organic solvents, particularly those with moderate polarity and the ability to engage in van der Waals interactions and hydrogen bonding.
Predicted Solubility Data
The following table summarizes the predicted solubility of this compound in a variety of organic solvents at ambient temperature. These predictions are qualitative and should be confirmed experimentally using the protocols provided in this guide.
| Solvent Class | Solvent Name | Chemical Formula | Predicted Solubility | Rationale |
| Halogenated Alkanes | Dichloromethane (DCM) | CH₂Cl₂ | High | Excellent solvent for a wide range of organic compounds, including those with moderate polarity. |
| Chloroform | CHCl₃ | High | Similar to DCM, effectively dissolves compounds with a mix of polar and non-polar features. | |
| Ethers | Tetrahydrofuran (THF) | C₄H₈O | High | A versatile polar aprotic solvent capable of hydrogen bond acceptance. |
| Diethyl ether | (C₂H₅)₂O | Moderate | Lower polarity than THF may result in slightly reduced solubility. | |
| Esters | Ethyl acetate | C₄H₈O₂ | Moderate to High | A moderately polar solvent that is a good general-purpose solvent for many organic molecules. |
| Aprotic Polar Solvents | Dimethylformamide (DMF) | C₃H₇NO | High | A highly polar aprotic solvent, very effective at dissolving a wide range of organic compounds. |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | High | A strong polar aprotic solvent, excellent for dissolving many organic compounds, though can be difficult to remove. | |
| Acetonitrile (ACN) | CH₃CN | Moderate | A polar aprotic solvent, though its dissolving power for this specific molecule may be less than DMF or DMSO. | |
| Alcohols | Methanol (MeOH) | CH₃OH | Moderate | A polar protic solvent; the carbamate and pyridine nitrogen can act as hydrogen bond acceptors. |
| Ethanol (EtOH) | C₂H₅OH | Moderate | Similar to methanol, but slightly less polar. | |
| Hydrocarbons | Toluene | C₇H₈ | Low to Moderate | The aromatic nature may provide some interaction with the pyridine ring, but overall polarity is low. |
| Hexanes | C₆H₁₄ | Low | Non-polar solvent, unlikely to effectively dissolve the polar functionalities of the molecule. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, the following experimental protocols are recommended.
Materials and Equipment
-
This compound (analytical standard)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Syringes and syringe filters (e.g., 0.22 µm)
-
Volumetric flasks and pipettes
Method 1: Isothermal Shake-Flask Method (for Quantitative Analysis)
This method is considered the gold standard for determining equilibrium solubility.
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent (e.g., 2 mL). The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of the compound in the same solvent with known concentrations.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the calibration range of the analytical method.
-
Analyze the standard solutions and the diluted sample solution by a validated analytical method, such as HPLC.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the compound in the diluted sample from the calibration curve.
-
Calculate the solubility of the compound in the original saturated solution, taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.
-
Method 2: Qualitative Solubility Determination
This is a rapid method to estimate solubility.
-
Add a small, accurately weighed amount of the compound (e.g., 1-5 mg) to a test tube or small vial.
-
Add a small, measured volume of the selected solvent (e.g., 100 µL) to the test tube.[1]
-
Vortex the mixture vigorously for 1-2 minutes.[1]
-
Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble at that concentration.[1]
-
If the solid has not completely dissolved, add another measured volume of the solvent and repeat the vortexing and observation steps.[1]
-
Continue adding the solvent in a stepwise manner until the solid dissolves completely or a large volume of solvent has been added, indicating low solubility.[1]
Visualizations
The following diagrams illustrate the key workflows and relationships described in this guide.
Figure 1: Experimental workflow for quantitative solubility determination.
Figure 2: Relationship between molecular features and solubility.
References
The Versatile Building Block: A Technical Guide to tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and organic synthesis, the strategic introduction of specific structural motifs is paramount for the development of novel therapeutic agents and functional materials. The pyridine core, in particular, is a privileged scaffold found in numerous FDA-approved drugs. tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate has emerged as a valuable building block, offering a synthetically versatile handle for the incorporation of a 2-(N-propyl-N-Boc-amino)pyridin-5-yl moiety. The presence of the bromine atom at the 5-position allows for a wide range of palladium-catalyzed cross-coupling reactions, while the Boc-protected amino group provides a latent nucleophilic center that can be deprotected under specific conditions. This guide provides an in-depth overview of its synthesis, properties, and applications in key organic transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for reaction planning, characterization, and safety considerations.
| Property | Value |
| CAS Number | 1280786-95-9 |
| Molecular Formula | C₁₃H₁₉BrN₂O₂ |
| Molecular Weight | 315.21 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF |
Synthesis of this compound
While this compound is commercially available from various suppliers, an in-house synthesis can be achieved through a two-step sequence starting from 2-amino-5-bromopyridine. The proposed synthetic pathway involves the protection of the amino group followed by N-alkylation.
Step 1: Synthesis of tert-Butyl (5-bromopyridin-2-yl)carbamate (Precursor)
The first step involves the protection of the primary amino group of 2-amino-5-bromopyridine with a tert-butoxycarbonyl (Boc) group. This reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Experimental Protocol:
-
To a solution of 2-amino-5-bromopyridine (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂), add triethylamine (1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl (5-bromopyridin-2-yl)carbamate.
Step 2: Synthesis of this compound
The second step is the N-alkylation of the Boc-protected amine with a suitable propylating agent, such as 1-iodopropane or 1-bromopropane, in the presence of a strong base.
Experimental Protocol (Proposed):
-
To a solution of tert-butyl (5-bromopyridin-2-yl)carbamate (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or THF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 1-iodopropane (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Applications in Cross-Coupling Reactions
The bromine atom on the pyridine ring of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with a variety of boronic acids or esters to introduce aryl, heteroaryl, or alkyl substituents at the 5-position of the pyridine ring.
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This reaction is of paramount importance in the pharmaceutical and materials science industries for the construction of biaryl and hetero-biaryl scaffolds, which are common motifs in biologically active molecules and functional materials.[1][2] This document provides detailed application notes and a generalized protocol for the use of tert-butyl (5-bromopyridin-2-yl)(propyl)carbamate as a substrate in palladium-catalyzed Suzuki coupling reactions. The Boc-protected amino group on the pyridine ring allows for the synthesis of complex substituted pyridines that are valuable intermediates in drug discovery.
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and reaction efficiency.[3] For substrates like this compound, the electronic nature of the pyridine ring and the presence of the bulky Boc-protecting group can influence the reaction outcome. Therefore, careful optimization of reaction conditions is often necessary.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a base.[4][5] The catalytic cycle is generally understood to proceed through three main steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (in this case, this compound) to form a palladium(II) intermediate.
-
Transmetalation: The organoboron compound, activated by the base, transfers its organic group to the palladium(II) complex.[5]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the palladium(0) catalyst.[2]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize typical reaction conditions for the Suzuki coupling of bromopyridines with various boronic acids. This data, compiled from literature on similar substrates, can serve as a guide for optimizing the reaction with this compound.
Table 1: Recommended Catalysts and Ligands
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | 2-5 | Often effective for electron-rich pyridines.[6] |
| Pd₂(dba)₃ | XPhos | 1-3 | Bulky, electron-rich ligand suitable for challenging couplings.[3] |
| Pd(PPh₃)₄ | None | 3-5 | A classic, versatile catalyst.[1][6] |
| PdCl₂(dppf) | None | 2-5 | Commonly used for a wide range of Suzuki couplings.[6] |
Table 2: Common Bases and Solvents
| Base | Equivalents | Solvent System | Temperature (°C) |
| K₂CO₃ | 2.0 - 3.0 | 1,4-Dioxane/Water (4:1) | 80 - 100[1][6] |
| K₃PO₄ | 2.0 - 3.0 | Toluene or 1,4-Dioxane | 90 - 110[1][6] |
| Cs₂CO₃ | 2.0 | 1,4-Dioxane or DMF | 80 - 120[6] |
| Na₂CO₃ | 2.0 | ACN/Water or DME | 80 - 90 |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol should be considered a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)[4]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[1]
-
Base (e.g., K₂CO₃, 2.0–3.0 equiv)[1]
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)[1][7]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).[7]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[1][7]
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to the flask.[6]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the reaction flask via syringe.[1][7]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[6]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[7]
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.[7]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with ethyl acetate.[7]
-
Combine the organic layers and wash with brine.[7]
-
-
Purification:
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
-
Mandatory Visualizations
Diagram 1: General Suzuki Coupling Reaction Scheme
Caption: General scheme of the Suzuki coupling reaction.
Diagram 2: Experimental Workflow for Suzuki Coupling
References
Application Notes and Protocols: Boc Protection of 5-bromopyridin-2-yl(propyl)amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of amine functional groups is a critical step in multi-step organic synthesis, particularly in the development of pharmaceutical compounds. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions.[1] This application note provides detailed protocols and reaction conditions for the Boc protection of the secondary amine, 5-bromopyridin-2-yl(propyl)amine, to yield tert-butyl (5-bromopyridin-2-yl)(propyl)carbamate. This compound can serve as a key intermediate in the synthesis of various biologically active molecules. The protocols provided are based on established methods for the Boc protection of aminopyridines and other secondary amines.
Reaction Scheme
The reaction involves the treatment of 5-bromopyridin-2-yl(propyl)amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. A catalytic amount of 4-(dimethylamino)pyridine (DMAP) is often employed to accelerate the reaction, especially for less nucleophilic amines like aminopyridines.[2]
Reaction Conditions
The successful Boc protection of 5-bromopyridin-2-yl(propyl)amine can be achieved under various conditions. The choice of base, solvent, and temperature can influence the reaction rate and yield. Below is a summary of typical and optimized reaction conditions reported for analogous aminopyridines.
| Substrate | Reagents (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminopyridine | (Boc)₂O (1.5), TEA (1.5), DMAP (0.01) | Dichloromethane (DCM) | Room Temp. | 8 | 60 | [3] |
| Pyrrolidine | (Boc)₂O (1.0), TEA (1.1) | Dichloromethane (DCM) | 0 to Room Temp. | 1 | 100 | |
| General Secondary Amine | (Boc)₂O (1.0-1.2), Base (1.1-1.5) | THF, DCM, or MeCN | 0 to Room Temp. | 1-12 | High | [4] |
| 4-Aminopyridine | (Boc)₂O (1.0) | Acetonitrile (MeCN) | Room Temp. | 3 | >95 | [5] |
Note: TEA = Triethylamine, DMAP = 4-(Dimethylamino)pyridine, THF = Tetrahydrofuran, DCM = Dichloromethane, MeCN = Acetonitrile.
Experimental Protocols
Protocol 1: Standard Conditions with Triethylamine and DMAP
This protocol is a robust and generally applicable method for the Boc protection of secondary aminopyridines.
Materials:
-
5-bromopyridin-2-yl(propyl)amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 5-bromopyridin-2-yl(propyl)amine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2-0.5 M) in a round-bottom flask, add triethylamine (1.5 eq).
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.05-0.1 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Catalyst-Free Conditions in a Water-Acetone System
This environmentally friendly protocol avoids the use of chlorinated solvents and strong organic bases.[6]
Materials:
-
5-bromopyridin-2-yl(propyl)amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Acetone
-
Distilled water
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend 5-bromopyridin-2-yl(propyl)amine (1.0 eq) in a mixture of distilled water and acetone (e.g., 9.5:0.5 v/v).
-
Stir the mixture at room temperature for a few minutes.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the suspension.
-
Stir the reaction vigorously at room temperature for 1-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, extract the mixture with dichloromethane or ethyl acetate.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Visualizations
Boc Protection Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the DMAP-catalyzed Boc protection of an amine.
Caption: Mechanism of DMAP-catalyzed Boc protection.
Experimental Workflow
The diagram below outlines the general workflow for the Boc protection of 5-bromopyridin-2-yl(propyl)amine followed by work-up and purification.
Caption: General experimental workflow for Boc protection.
References
- 1. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pittelkow.kiku.dk [pittelkow.kiku.dk]
Application Notes and Protocols for the Synthesis and Monitoring of tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the synthesis and analytical monitoring of tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate, a key intermediate in pharmaceutical synthesis. The accurate monitoring of this synthesis is critical to ensure reaction completion, maximize yield, and minimize impurities. The following sections outline a proposed synthetic pathway and robust analytical methodologies for tracking the reaction progress and characterizing the final product. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Proposed Synthetic Pathway
The synthesis of this compound is proposed as a two-step process. The first step involves the protection of the primary amine of 2-amino-5-bromopyridine with a tert-butoxycarbonyl (Boc) group. The second step is the N-alkylation of the resulting carbamate with a propyl group.
Caption: Proposed two-step synthesis of the target compound.
Part 1: Synthesis of tert-Butyl (5-bromopyridin-2-yl)carbamate (Intermediate)
This protocol describes the Boc-protection of 2-amino-5-bromopyridine.
Experimental Protocol
-
Reaction Setup: To a solution of 2-amino-5-bromopyridine (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane) is added a base such as triethylamine (1.5 equivalents).
-
Reagent Addition: Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equivalents) dissolved in the same solvent is added dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Part 2: Synthesis of this compound (Final Product)
This protocol details the N-propylation of the intermediate carbamate.
Experimental Protocol
-
Reaction Setup: To a solution of tert-butyl (5-bromopyridin-2-yl)carbamate (1 equivalent) in an aprotic polar solvent like dimethylformamide (DMF) is added a strong base such as sodium hydride (1.2 equivalents) at 0 °C.
-
Reagent Addition: After stirring for 30 minutes, 1-bromopropane (1.2 equivalents) is added dropwise, and the reaction mixture is allowed to warm to room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by HPLC or GC-MS.
-
Work-up: Once the reaction is complete, it is carefully quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.
-
Purification: The final product is purified by column chromatography.
Analytical Monitoring Methods
Accurate and reliable monitoring is crucial for optimizing reaction conditions and ensuring the purity of the final product.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for monitoring the progress of both reaction steps, allowing for the quantification of reactants, intermediates, and products.
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 150 x 4.6 mm, 2.7 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 40°C[1] |
| Injection Volume | 10 µL[1] |
| Detection | UV at 254 nm[1] |
Sample Preparation Protocol for HPLC:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Caption: Workflow for HPLC sample preparation and analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile compounds in the reaction mixture, providing both retention time and mass spectral data for enhanced specificity.
Table 2: GC-MS Method Parameters
| Parameter | Condition |
| Column | HP-5ms (5%-phenyl)-methylpolysiloxane or similar |
| Carrier Gas | Helium |
| Injector Temperature | 250°C |
| Oven Program | Start at 100°C, ramp to 280°C at 15°C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 m/z |
Sample Preparation Protocol for GC-MS:
-
Take an aliquot from the reaction mixture.
-
Extract the compounds of interest with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate.
-
Dilute the sample to an appropriate concentration before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) to determine the relative concentrations of reactants and products.
Table 3: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| 2-Amino-5-bromopyridine | Aromatic protons (~6.5-8.0 ppm), Amine protons (broad singlet) | Aromatic carbons (~108-158 ppm) |
| tert-Butyl (5-bromopyridin-2-yl)carbamate | tert-butyl singlet (~1.5 ppm, 9H), Aromatic protons, NH proton | tert-butyl carbons (~28, 81 ppm), Carbonyl carbon (~153 ppm), Aromatic carbons |
| This compound | tert-butyl singlet (~1.5 ppm, 9H), Propyl protons (triplet, sextet, triplet), Aromatic protons | tert-butyl carbons, Propyl carbons, Carbonyl carbon, Aromatic carbons |
¹H NMR Sample Preparation Protocol:
-
Withdraw an aliquot from the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum. For quantitative measurements, a known amount of an internal standard can be added.
Caption: General workflow for NMR sample preparation and analysis.
Summary of Quantitative Data
The following table summarizes the key quantitative data that can be obtained from the analytical methods described above to monitor the synthesis.
Table 4: Summary of Key Analytical Data for Reaction Monitoring
| Analytical Method | Analyte | Expected Observation |
| HPLC | 2-Amino-5-bromopyridine | Decreasing peak area over time |
| tert-Butyl (5-bromopyridin-2-yl)carbamate | Increasing then decreasing peak area | |
| This compound | Increasing peak area over time | |
| GC-MS | Starting materials and products | Characteristic retention times and mass spectra |
| ¹H NMR | tert-Butyl (5-bromopyridin-2-yl)carbamate | Appearance of a singlet at ~1.5 ppm |
| This compound | Appearance of characteristic propyl group signals |
Conclusion
The successful synthesis of this compound relies on careful monitoring of the reaction progress. The combination of HPLC, GC-MS, and NMR spectroscopy provides a comprehensive analytical toolkit for researchers to ensure the desired product is obtained with high purity and yield. The protocols and data presented in these application notes serve as a detailed guide for the synthesis and analysis of this important pharmaceutical intermediate.
References
Application Notes and Protocols: Purification of tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the purification of tert-butyl (5-bromopyridin-2-yl)(propyl)carbamate using silica gel column chromatography. This compound is a key intermediate in the synthesis of various pharmaceutical agents, and its purity is critical for subsequent synthetic steps. Column chromatography is a widely used technique for the separation and purification of organic compounds based on their differential adsorption to a stationary phase. For pyridine-containing compounds, special considerations are necessary to mitigate issues such as peak tailing caused by the interaction of the basic nitrogen with the acidic silica gel.
Experimental Overview
The purification strategy involves the separation of the target compound from potential impurities, such as unreacted starting materials or byproducts, using a silica gel stationary phase and a non-polar/polar solvent system as the mobile phase. The polarity of the eluent is optimized to achieve efficient separation. Due to the basic nature of the pyridine ring, the addition of a small amount of a basic modifier like triethylamine to the eluent can significantly improve the separation by reducing tailing.[1][2]
Data Presentation
The following table summarizes typical quantitative data obtained during the purification of this compound by column chromatography.
| Parameter | Value | Conditions/Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard grade silica gel is suitable for this purification. |
| Mobile Phase | 10% Ethyl Acetate in Hexanes (+ 0.1% Triethylamine) | The optimal solvent ratio may need to be determined by TLC. |
| Rf of Product | ~0.35 | In 10% Ethyl Acetate/Hexanes on a silica TLC plate. |
| Column Dimensions | 40 mm x 400 mm | For purification of ~1-2 g of crude material. |
| Sample Loading | Dry Loading | Adsorbing the crude material onto silica gel is recommended.[1][2] |
| Elution Mode | Isocratic | A constant solvent composition is used for elution. |
| Typical Yield | 85-95% | Dependent on the purity of the crude material. |
| Purity (Post-Column) | >98% | As determined by ¹H NMR and LC-MS analysis. |
Experimental Protocol
Materials and Reagents
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexanes (ACS Grade)
-
Ethyl Acetate (ACS Grade)
-
Triethylamine (≥99%)
-
Dichloromethane (ACS Grade)
-
Glass chromatography column
-
Separatory funnel or solvent reservoir
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Rotary evaporator
Thin Layer Chromatography (TLC) Analysis
Before performing the column chromatography, it is essential to determine the appropriate solvent system using TLC.
-
Prepare several developing chambers with different ratios of ethyl acetate in hexanes (e.g., 5%, 10%, 20%).
-
Dissolve a small amount of the crude material in dichloromethane.
-
Spot the dissolved crude material onto TLC plates.
-
Develop the TLC plates in the prepared chambers.
-
Visualize the spots under a UV lamp.
-
The ideal solvent system should provide an Rf value of approximately 0.3-0.4 for the desired product.
Column Preparation
-
Select a glass column of appropriate size. For 1-2 grams of crude material, a 4 cm diameter column is suitable.
-
Secure the column in a vertical position using a clamp.
-
Place a small plug of glass wool or cotton at the bottom of the column.
-
Add a thin layer of sand (approximately 0.5 cm) on top of the plug.
-
Prepare a slurry of silica gel in hexanes.
-
Pour the slurry into the column and allow the silica gel to pack under gravity. Gently tap the column to ensure even packing and remove any air bubbles.[1]
-
Once the silica gel has settled, add another thin layer of sand on top of the silica bed.
-
Equilibrate the column by running the chosen eluent (e.g., 10% ethyl acetate in hexanes with 0.1% triethylamine) through the packed silica gel until the solvent level is just above the top layer of sand. Do not let the column run dry.
Sample Loading (Dry Loading Method)
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to the solution (approximately 2-3 times the weight of the crude material).
-
Evaporate the solvent using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.[2]
-
Carefully add the silica-adsorbed sample to the top of the prepared column.
Elution and Fraction Collection
-
Carefully add the eluent to the top of the column, taking care not to disturb the top layer of sand and silica.
-
Begin the elution process by opening the stopcock. Apply gentle positive pressure if necessary to maintain a steady flow rate.
-
Collect fractions in test tubes or a fraction collector.
-
Monitor the separation by periodically analyzing the collected fractions using TLC.
-
Combine the fractions that contain the pure product.
Product Isolation
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Confirm the purity of the final product using analytical techniques such as ¹H NMR and LC-MS.
Visualizations
Caption: Workflow for the purification of this compound.
Troubleshooting
-
Peak Tailing: If significant tailing is observed on TLC or during column chromatography, increase the amount of triethylamine in the eluent to 0.5-1%.[1][2]
-
Poor Separation: If the product co-elutes with impurities, adjust the polarity of the mobile phase. A less polar solvent system (e.g., a lower percentage of ethyl acetate) will generally improve the separation of closely eluting compounds.[3]
-
Product Decomposition: Some halogenated pyridines can be sensitive to acidic silica gel. If product degradation is suspected, consider using deactivated silica gel or an alternative stationary phase like neutral alumina.[3]
References
Application Notes and Protocols: The Strategic Use of tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-amino-5-bromopyridine scaffold is a cornerstone in the design and synthesis of a multitude of kinase inhibitors. The strategic placement of the amino and bromo functionalities allows for versatile chemical modifications, enabling the generation of potent and selective inhibitors targeting various kinases implicated in oncogenesis and other proliferative diseases. This document provides detailed application notes and protocols for the use of tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate , a key intermediate for the synthesis of a new generation of kinase inhibitors. We will explore its application in the synthesis of inhibitors targeting key kinases such as Colony-Stimulating Factor 1 Receptor (CSF1R), Cyclin-Dependent Kinases (CDKs), and Vascular Endothelial Growth Factor Receptor (VEGFR), complete with detailed experimental protocols, quantitative data, and pathway diagrams.
Introduction
Kinase inhibitors have revolutionized the landscape of targeted cancer therapy. The 2-aminopyridine core is a privileged scaffold in this domain, with the amino group often forming crucial hydrogen bond interactions with the hinge region of the kinase active site, and the 5-bromo position serving as a versatile handle for introducing various substituents via cross-coupling reactions to enhance potency and selectivity. The N-propyl and N-Boc protecting groups on the 2-amino moiety of this compound offer distinct advantages. The Boc group provides a stable protecting group that can be readily removed under acidic conditions, while the propyl group can contribute to favorable hydrophobic interactions within the ATP-binding pocket of target kinases.
Key Applications in Kinase Inhibitor Synthesis
This compound is an ideal starting material for the synthesis of a diverse range of kinase inhibitors. Its utility is primarily demonstrated through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, to introduce a variety of aryl, heteroaryl, or amino substituents at the 5-position of the pyridine ring.
Synthesis of CSF1R Inhibitors
Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of macrophages. Its inhibition is a validated therapeutic strategy for various cancers and inflammatory diseases. Pexidartinib, a known CSF1R inhibitor, features a substituted pyridine core. By analogy, this compound can be utilized to synthesize novel CSF1R inhibitors.
Signaling Pathway
spectroscopic data (NMR, IR, MS) for tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the expected spectroscopic data and a plausible synthetic protocol for the novel compound tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate . Due to the absence of published experimental data for this specific molecule in readily accessible scientific databases, this note outlines a reliable synthetic route and predicted spectroscopic characteristics based on analogous compounds and established chemical principles. The provided information is intended to serve as a guide for the synthesis, purification, and characterization of this compound for its potential application as an intermediate in medicinal chemistry and drug discovery programs.
Introduction
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules. The functionalization of the amino group and modification of the pyridine ring are common strategies for modulating the pharmacological properties of these compounds. The title compound, this compound, incorporates a bromine atom for potential further cross-coupling reactions, a propyl group which can influence lipophilicity and binding interactions, and a tert-butoxycarbonyl (Boc) protecting group that allows for controlled deprotection and subsequent derivatization. These features make it a potentially valuable building block for the synthesis of novel pharmaceutical agents.
Predicted Spectroscopic Data
While experimental data is not available, the following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and standard spectroscopic correlation tables.
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.35 | d | 1H | H-6 (pyridin-yl) |
| ~7.70 | dd | 1H | H-4 (pyridin-yl) |
| ~7.50 | d | 1H | H-3 (pyridin-yl) |
| ~3.80 | t | 2H | N-CH ₂-CH₂-CH₃ |
| ~1.65 | sextet | 2H | N-CH₂-CH ₂-CH₃ |
| ~1.50 | s | 9H | -C(CH ₃)₃ |
| ~0.90 | t | 3H | N-CH₂-CH₂-CH ₃ |
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~154.5 | C =O (carbamate) |
| ~153.0 | C -2 (pyridin-yl) |
| ~148.0 | C -6 (pyridin-yl) |
| ~140.0 | C -4 (pyridin-yl) |
| ~118.0 | C -3 (pyridin-yl) |
| ~115.0 | C -5 (pyridin-yl) |
| ~81.0 | -C (CH₃)₃ |
| ~50.0 | N-C H₂-CH₂-CH₃ |
| ~28.0 | -C(C H₃)₃ |
| ~21.0 | N-CH₂-C H₂-CH₃ |
| ~11.0 | N-CH₂-CH₂-C H₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970-2870 | Medium | C-H stretch (aliphatic) |
| ~1700 | Strong | C=O stretch (carbamate) |
| ~1580, 1460 | Medium | C=C/C=N stretch (pyridine) |
| ~1250, 1150 | Strong | C-N stretch, C-O stretch |
| ~820 | Medium | C-H bend (out-of-plane) |
| ~600 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z | Ion Species | Notes |
| ~315 / 317 | [M+H]⁺ | Isotopic pattern for one bromine atom |
| ~259 / 261 | [M - C₄H₈ + H]⁺ | Loss of isobutylene |
| ~215 / 217 | [M - Boc + H]⁺ | Loss of the Boc group |
Experimental Protocols
The following is a detailed protocol for the proposed synthesis and characterization of this compound.
Synthesis of this compound
This protocol is based on the N-alkylation of the precursor, tert-butyl (5-bromopyridin-2-yl)carbamate.
Materials:
-
tert-Butyl (5-bromopyridin-2-yl)carbamate
-
1-Iodopropane (or 1-bromopropane)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of tert-butyl (5-bromopyridin-2-yl)carbamate (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the mixture back to 0 °C and add 1-iodopropane (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy:
-
Dissolve a sample of the purified product in deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the purified product using a Fourier Transform Infrared (FTIR) spectrometer, either as a thin film on a salt plate (if an oil) or as a KBr pellet (if a solid).
Mass Spectrometry (MS):
-
Analyze a dilute solution of the purified product using an Electrospray Ionization (ESI) mass spectrometer in positive ion mode.
Diagrams
Caption: Synthetic and analytical workflow.
Conclusion
This document provides a foundational guide for the synthesis and characterization of this compound. The outlined synthetic protocol is robust and follows established chemical transformations. The predicted spectroscopic data offers a reliable reference for the characterization of the synthesized compound. This information should enable researchers to produce and verify this valuable chemical intermediate for its application in the development of new therapeutic agents. It is important to note that all synthetic procedures should be carried out by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment.
Application Notes and Protocols: Deprotection of tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the deprotection of the tert-butyloxycarbonyl (Boc) group from tert-butyl (5-bromopyridin-2-yl)(propyl)carbamate to yield N-propyl-5-bromopyridin-2-amine. The protocol is based on established methods of acidic cleavage of Boc-protected amines using trifluoroacetic acid (TFA).
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in various reaction conditions and its facile removal under acidic conditions.[1][2] The deprotection of Boc-protected amines is a critical step in many synthetic pathways, particularly in the synthesis of pharmaceuticals and other complex organic molecules. This protocol outlines a standard and reliable procedure using trifluoroacetic acid (TFA) in a suitable solvent, a common and effective method for this transformation.[2][3]
Reaction Principle
The deprotection of a Boc-protected amine with a strong acid like trifluoroacetic acid proceeds through the protonation of the carbamate's carbonyl oxygen.[4] This initial protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. This intermediate is unstable and readily undergoes decarboxylation to afford the free amine and carbon dioxide.[4] The resulting amine is typically obtained as its trifluoroacetate salt, which can then be neutralized during the work-up to provide the free amine.[2]
Experimental Protocol
This section details the necessary reagents, equipment, and step-by-step procedure for the deprotection of this compound.
Materials and Reagents:
-
This compound (Starting Material)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (for extraction)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, etc.)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous dichloromethane (DCM). A typical concentration for the substrate is between 0.1 and 0.5 M.[2]
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. While stirring, add trifluoroacetic acid (TFA) dropwise to the solution. A common practice is to use a mixture of TFA and DCM, with the TFA concentration ranging from 20% to 50% (v/v), or even neat TFA depending on the substrate's reactivity.[2][5]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1 to 4 hours.[2] The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete consumption of the starting material.[1]
-
Work-up: a. Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.[2] b. Dissolve the residue in a suitable organic solvent such as ethyl acetate.[1] c. Carefully wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Caution should be exercised as the evolution of carbon dioxide (CO₂) can cause pressure buildup in the separatory funnel.[2] d. Wash the organic layer with brine.[1] e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1] f. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-propyl-5-bromopyridin-2-amine.[2]
-
Purification: The crude product can be further purified by column chromatography on silica gel if necessary.
Data Presentation
The following table summarizes the key quantitative parameters for the deprotection reaction. The values provided are typical and may require optimization for specific experimental setups.
| Parameter | Value/Range | Notes |
| Substrate Concentration | 0.1 - 0.5 M | In anhydrous DCM. |
| TFA Concentration | 20-50% (v/v) in DCM or neat | The concentration can be adjusted based on the reactivity of the substrate. |
| Reaction Temperature | 0 °C to Room Temperature | The reaction is typically started at a lower temperature and then allowed to warm up. |
| Reaction Time | 1 - 4 hours | Monitor by TLC or LC-MS for completion. |
| Expected Yield | >90% | Yields are typically high for this type of reaction, but may vary. |
Mandatory Visualizations
Experimental Workflow Diagram:
Caption: Workflow for the deprotection of this compound.
Signaling Pathway (Reaction Mechanism):
Caption: Mechanism of TFA-mediated Boc deprotection.
References
Application Notes and Protocols: Tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate in Fragment-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Design (FBDD) is a powerful methodology in modern drug discovery for the identification of novel lead compounds. This approach utilizes small, low-molecular-weight molecules, or "fragments," to probe the binding sites of biological targets. These fragments, although typically exhibiting weak binding affinities, serve as highly efficient starting points for optimization into potent and selective drug candidates. The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs, making pyridine-containing fragments like tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate valuable tools in FBDD campaigns.[1]
This document outlines the application of this compound in a hypothetical FBDD campaign targeting Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase implicated in various cancers. The 5-bromopyridin-2-yl core provides a key interaction motif with the kinase hinge region, while the Boc-protected propylamino group offers a vector for synthetic elaboration. The bromine atom serves as a crucial handle for subsequent chemical modifications, such as Suzuki-Miyaura coupling, to enhance binding affinity and selectivity.
Hypothetical Biological Target: Fibroblast Growth Factor Receptor 1 (FGFR1)
FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is associated with the development and progression of numerous cancers, including lung, breast, and bladder cancer.[1] Small molecule inhibitors that target the ATP-binding site of the FGFR kinase domain can effectively block its downstream signaling. The pyridine core is a common feature in many kinase inhibitors, making FGFR1 an excellent hypothetical target for an FBDD campaign utilizing a pyridine-based fragment library.
FGFR1 Signaling Pathway
Caption: Simplified FGFR1 signaling pathway and the inhibitory action of the fragment.
Fragment-Based Drug Design Workflow
A typical FBDD campaign involves several stages, from initial screening to identify binders to the optimization of these hits into lead compounds.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate
Welcome to the technical support center for the synthesis of tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, categorized by the reaction step.
Step 1: N-Propylation of 2-amino-5-bromopyridine
Issue 1.1: Low yield of the desired mono-propylated product, 5-bromo-N-propylpyridin-2-amine.
-
Possible Cause A: Over-alkylation. The primary amine is converted to the desired secondary amine, which then undergoes a second alkylation to form the tertiary amine, N,N-dipropyl-5-bromopyridin-2-amine. This is a common side reaction in N-alkylation of amines.[1]
-
Solution:
-
Carefully control the stoichiometry of the propylating agent (e.g., 1-bromopropane or propyl iodide). Use a slight excess (1.0-1.2 equivalents) of the alkylating agent, but avoid a large excess.
-
Monitor the reaction closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to stop the reaction once the starting material is consumed and before significant formation of the tertiary amine is observed.
-
Consider using a milder alkylating agent or reaction conditions (e.g., lower temperature).
-
-
-
Possible Cause B: Poor reactivity of the starting material. The nucleophilicity of the amino group on the pyridine ring can be influenced by the bromine substituent.
-
Solution:
-
Ensure the reaction is carried out under appropriate basic conditions to deprotonate the amine, thereby increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or triethylamine (Et₃N).
-
Increase the reaction temperature to enhance the reaction rate, while carefully monitoring for side reactions.
-
-
Issue 1.2: Difficult purification of 5-bromo-N-propylpyridin-2-amine from the reaction mixture.
-
Possible Cause: Similar polarity of the product and byproducts. The starting material, mono-propylated product, and di-propylated byproduct may have close Rf values on TLC, making separation by column chromatography challenging.
-
Solution:
-
Optimize the solvent system for column chromatography. A gradient elution with a mixture of non-polar (e.g., hexanes or petroleum ether) and polar (e.g., ethyl acetate or dichloromethane) solvents may be necessary to achieve good separation.
-
Consider a chemical purification method. For example, if the tertiary amine byproduct is the major impurity, it will not react with Boc anhydride in the next step. The unreacted tertiary amine can then be more easily separated from the Boc-protected product.
-
-
Step 2: Boc Protection of 5-bromo-N-propylpyridin-2-amine
Issue 2.1: Incomplete reaction and low yield of this compound.
-
Possible Cause A: Insufficient reactivity of the secondary amine. The secondary amine may be less nucleophilic than a primary amine, leading to a slower reaction with di-tert-butyl dicarbonate ((Boc)₂O).
-
Solution:
-
Use a catalyst such as 4-dimethylaminopyridine (DMAP) to accelerate the reaction.
-
Ensure a suitable base (e.g., triethylamine) is present to neutralize the acid generated during the reaction.
-
Increase the amount of (Boc)₂O (e.g., 1.5-2.0 equivalents) to drive the reaction to completion.
-
-
-
Possible Cause B: Steric hindrance. The propyl group and the pyridine ring may sterically hinder the approach of the bulky (Boc)₂O reagent.
-
Solution:
-
Increase the reaction temperature, but monitor for potential degradation of the product or starting material.
-
Prolong the reaction time and monitor progress by TLC.
-
-
Issue 2.2: Formation of an unexpected byproduct.
-
Possible Cause: Di-Boc protection. In some cases, particularly with elevated temperatures or a large excess of (Boc)₂O, a di-Boc product can form on the amine, though this is less common for secondary amines.
-
Solution:
-
Carefully control the stoichiometry of (Boc)₂O.
-
Maintain a moderate reaction temperature (e.g., room temperature).
-
-
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: The most common synthetic pathway involves a two-step process:
-
N-Propylation: 2-amino-5-bromopyridine is reacted with a propylating agent, such as 1-bromopropane or 1-iodopropane, in the presence of a base to form the intermediate, 5-bromo-N-propylpyridin-2-amine.
-
Boc Protection: The resulting secondary amine is then protected with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base, and often a catalyst like DMAP, to yield the final product.
Q2: What are the most critical parameters to control during the N-propylation step?
A2: The most critical parameters are the stoichiometry of the propylating agent to avoid over-alkylation and the choice of base and temperature to ensure sufficient reactivity without promoting side reactions.
Q3: How can I confirm the formation of the desired product?
A3: The formation of the product can be confirmed using standard analytical techniques such as Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) to verify the molecular weight and structure.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes. 1-Bromopropane and 1-iodopropane are alkylating agents and should be handled with care in a well-ventilated fume hood. Di-tert-butyl dicarbonate can cause skin and respiratory irritation. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Quantitative Data Summary
| Parameter | Step 1: N-Propylation | Step 2: Boc Protection | Overall | Reference |
| Typical Yield | 60-80% | 85-95% | 51-76% | Generic yields for similar reactions |
| Purity (crude) | 70-90% | >90% | - | Estimated |
| Purity (after purification) | >95% | >98% | >98% | Expected |
Note: The data presented in this table are typical ranges for analogous reactions and may vary depending on the specific experimental conditions and scale.
Experimental Protocols
Key Experiment: Synthesis of 5-bromo-N-propylpyridin-2-amine (Intermediate)
Materials:
-
2-amino-5-bromopyridine (1.0 eq)
-
1-Bromopropane (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (solvent)
Procedure:
-
To a solution of 2-amino-5-bromopyridine in acetonitrile, add potassium carbonate.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-bromopropane dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the solid potassium carbonate and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-bromo-N-propylpyridin-2-amine.
Key Experiment: Synthesis of this compound (Final Product)
Materials:
-
5-bromo-N-propylpyridin-2-amine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.5 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM) (solvent)
Procedure:
-
Dissolve 5-bromo-N-propylpyridin-2-amine in dichloromethane.
-
Add triethylamine and 4-dimethylaminopyridine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Visualizations
Caption: Synthetic pathway and potential side reactions.
Caption: Troubleshooting decision tree for the synthesis.
References
Technical Support Center: Suzuki Reactions with Bromopyridine Substrates
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with Suzuki-Miyaura cross-coupling reactions involving bromopyridine substrates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my Suzuki reaction with a bromopyridine substrate failing or giving a very low yield?
A1: Low or no yield is a common issue when using bromopyridine substrates. The primary causes often relate to the inherent properties of the pyridine ring, which can complicate the catalytic cycle.[1]
Potential Causes & Solutions:
-
Catalyst Inhibition/Deactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, forming inactive species and effectively "poisoning" it.[1][2][3]
-
Inefficient Transmetalation: The transfer of the organic group from the boron reagent to the palladium complex can be slow, especially for electron-deficient substrates like pyridines.[2]
-
Poor Solubility: Reactants may not be sufficiently soluble in the chosen solvent, leading to a sluggish or incomplete reaction.[2][4]
-
Suboptimal Temperature: The reaction may not have sufficient thermal energy to proceed at an adequate rate.
Q2: I am observing significant byproduct formation, such as boronic acid homocoupling. How can I minimize this?
A2: The formation of biaryl products from the coupling of two boronic acid molecules is a frequent side reaction, primarily caused by the presence of oxygen.[1][2]
Strategies to Minimize Homocoupling:
-
Rigorous Degassing: Oxygen deactivates the Pd(0) catalyst and promotes homocoupling.[1][4] It is crucial to thoroughly degas all solvents and the reaction mixture.
-
Maintain Inert Atmosphere: Ensure the reaction is set up and runs entirely under a positive pressure of an inert gas like argon or nitrogen.[1][2] Using a Schlenk line or a glovebox is highly recommended.[5]
Q3: My bromopyridine is being consumed, but the main product is the debrominated pyridine. What causes this and how can I stop it?
A3: The replacement of the bromine atom with hydrogen is a dehalogenation side reaction.[8] This can occur after the initial oxidative addition step if the palladium complex reacts with a hydride source in the mixture instead of the boronic acid.
Potential Causes & Solutions:
-
Hydride Source: Amines or alcohols (solvents) can sometimes act as hydride sources.[8]
-
Reaction Conditions: The specific ligand and base combination can influence the propensity for dehalogenation.[9][10]
-
Solution: Screen different catalyst systems. For example, bromo and chloro derivatives of aminopyrazoles were found to be less prone to dehalogenation than their iodo counterparts.[10][11] Protecting the pyridine nitrogen or other reactive groups (like NH on a pyrrole) can also suppress this side reaction.[9][12]
-
Q4: My boronic acid appears to be unstable under the reaction conditions. How can I address this?
A4: Boronic acids can undergo protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[2][13] This is especially common with aqueous bases and for certain heteroaryl boronic acids (e.g., 2-pyridine boronic acid).[2][13][14]
Strategies to Prevent Protodeboronation:
-
Use Boronic Esters: Pinacol esters or MIDA (N-methyliminodiacetic acid) boronates are generally more stable than their corresponding boronic acids.[2][13][15]
-
Use Trifluoroborate Salts: Potassium aryltrifluoroborate salts (ArBF₃K) are another robust alternative, being more easily purified and less prone to protodeboronation.[7][15]
-
Anhydrous Conditions: If possible, using anhydrous solvents and bases can reduce the rate of protodeboronation.[2]
Data Presentation: Optimizing Reaction Conditions
Successful Suzuki couplings of bromopyridines depend heavily on the careful selection of the catalyst, ligand, base, and solvent. The tables below summarize common conditions.
Table 1: Recommended Catalyst & Ligand Systems for Bromopyridine Substrates
| Palladium Source | Ligand | Mol % (Pd) | Mol % (Ligand) | Efficacy & Notes | Cite |
| Pd₂(dba)₃ | SPhos | 1-3 | 2-6 | High. Bulky, electron-rich ligand stabilizes the catalyst and is effective for heteroaryl halides. | [2] |
| Pd(OAc)₂ | SPhos / XPhos | 2 | 4 | High. Often effective for electron-rich substrates like aminopyridines. | [4][5] |
| Pd(dppf)Cl₂ | (none) | 2-5 | - | Moderate to High. A reliable precatalyst for a wide range of Suzuki couplings. | [4][6] |
| Pd(PPh₃)₄ | (none) | 2-5 | - | Low to Moderate. Often prone to deactivation with pyridinic substrates but can be effective. | [2][4] |
| Pd(OAc)₂ | PPh₃ | 2-5 | 4-10 | Low to Moderate. A classic system, but often less effective than modern bulky phosphine ligands. | [2] |
Table 2: Common Base & Solvent Combinations
| Base | Equivalents | Solvent System | Temperature (°C) | Efficacy & Notes | Cite |
| K₃PO₄ | 2.0 - 3.0 | 1,4-Dioxane/H₂O | 85 - 100 | High. A strong base effective at promoting transmetalation. | [4][6] |
| K₂CO₃ | 2.0 - 3.0 | Toluene/H₂O | 80 - 110 | Moderate to High. A common, cost-effective choice. | [2][6] |
| Cs₂CO₃ | 2.0 - 3.0 | 1,4-Dioxane | 80 - 100 | High. A strong base, often used for challenging couplings. | [4][6] |
| Na₂CO₃ | 2.0 - 3.0 | DMF | 80 - 110 | Moderate. DMF can aid in the solubility of starting materials. | [2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Bromopyridine (Conventional Heating)
Note: This is a generalized procedure and requires optimization for specific substrates.
Materials:
-
Bromopyridine (1.0 eq.)
-
Arylboronic acid or ester (1.2 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 eq.)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the bromopyridine, arylboronic acid, base, and palladium catalyst.[4][6]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times to remove all oxygen.[1][6]
-
Solvent Addition: Add the degassed solvent system via syringe under a positive pressure of inert gas.[1][2]
-
Reaction: Place the sealed vessel in a preheated oil bath and heat to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1][4]
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[1][2]
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1][2]
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1][6]
Visualizations
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low-yielding Suzuki reactions with bromopyridines.
Suzuki Catalytic Cycle with Bromopyridine Substrates
Caption: The Suzuki catalytic cycle, highlighting key points of failure for bromopyridine substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. scribd.com [scribd.com]
- 10. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 11. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. reddit.com [reddit.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
optimization of reaction time and temperature for Boc protection of pyridines
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the optimization of reaction time and temperature in the Boc protection of pyridines.
Troubleshooting Guide
This guide addresses common issues encountered during the Boc protection of pyridine derivatives.
Q1: My Boc protection of an aminopyridine is showing low to no conversion. What are the likely causes and how can I improve the yield?
Possible Causes:
-
Low Nucleophilicity of the Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom in a pyridine ring is less available for nucleophilic attack compared to aliphatic amines. This is due to the electrons being part of an aromatic system and the electron-withdrawing nature of the ring. Aminopyridines, especially those with electron-withdrawing substituents, are poorly nucleophilic and react slowly with di-tert-butyl dicarbonate (Boc₂O).
-
Inadequate Activation of Boc Anhydride: For weakly nucleophilic pyridines, the electrophilicity of the carbonyl carbon in Boc₂O may not be sufficient to drive the reaction forward at a reasonable rate.
-
Poor Solubility: The pyridine starting material may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and poor reactivity.
Solutions and Optimization Strategies:
-
Use a Catalyst: The addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction rate. DMAP is a hypernucleophilic catalyst that reacts with Boc₂O to form a more reactive intermediate.
-
Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. However, monitor the reaction closely by TLC to avoid the formation of side products at higher temperatures.
-
Optimize the Solvent: Polar aprotic solvents like Tetrahydrofuran (THF), acetonitrile, or Dichloromethane (DCM) are commonly used. For starting materials with poor solubility, consider solvent mixtures or more polar solvents like Dimethylformamide (DMF).
-
Employ a Base: While not always necessary, a non-nucleophilic base like Triethylamine (TEA) or Diisopropylethylamine (DIEA) can be used to neutralize any acid generated and drive the reaction to completion.
-
Increase Reagent Stoichiometry: Using a slight excess of Boc₂O (1.1-1.5 equivalents) can help to drive the reaction to completion.
Q2: I am observing the formation of multiple products in my reaction. What are the common side reactions and how can I minimize them?
Possible Side Reactions:
-
N,N-di-Boc Formation: Primary aminopyridines can sometimes react with two equivalents of Boc₂O to form the di-Boc protected product, especially under forcing conditions (e.g., high temperature, large excess of Boc₂O, or in the presence of DMAP).
-
Urea Formation: In some cases, an isocyanate intermediate can form, which then reacts with another amine molecule to yield a urea derivative. This is more likely at elevated temperatures.
-
Reaction with Other Functional Groups: If the pyridine substrate contains other nucleophilic groups, such as hydroxyl or other amino groups, these may also react with Boc₂O.
Strategies for Minimizing Side Products:
-
Control Stoichiometry: Use a controlled amount of Boc₂O (typically 1.0-1.2 equivalents) to minimize the formation of di-Boc products.
-
Maintain Moderate Temperatures: Running the reaction at room temperature or slightly elevated temperatures can help to avoid the formation of urea and other byproducts.
-
Monitor Reaction Progress: Closely monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid over-reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general role of temperature in the Boc protection of pyridines?
For many standard Boc protection reactions of pyridines, room temperature is sufficient, especially when a catalyst like DMAP is used. However, for less reactive (electron-deficient) pyridines, gentle heating (e.g., 40-50 °C) may be necessary to achieve a reasonable reaction rate. It is recommended to start at room temperature and gradually increase the temperature while monitoring the reaction progress.
Q2: How long should a typical Boc protection reaction of a pyridine run?
The reaction time can vary significantly depending on the substrate's reactivity, the reaction temperature, and the presence of a catalyst. With a catalyst like DMAP, reactions can be complete in as little as 30 minutes to a few hours. For less reactive pyridines, the reaction may require stirring overnight. It is crucial to monitor the reaction's progress by TLC to determine the point of completion.
Q3: Is a base always required for the Boc protection of pyridines?
A base is not always strictly necessary. The tert-butoxide generated as a byproduct of the reaction is basic enough to deprotonate the resulting pyridinium salt. However, for less nucleophilic pyridines or to accelerate the reaction, a non-nucleophilic base like TEA or DIEA is often added.
Q4: What is the role of DMAP in the reaction?
4-(Dimethylamino)pyridine (DMAP) acts as a nucleophilic catalyst. It reacts with Boc anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is more susceptible to nucleophilic attack by the pyridine nitrogen than Boc anhydride itself, thereby accelerating the reaction.
Q5: What is a standard workup procedure for a Boc protection reaction?
A typical workup procedure involves:
-
Quenching any excess Boc₂O by adding a small amount of water or a primary amine.
-
Diluting the reaction mixture with an organic solvent (e.g., ethyl acetate, DCM).
-
Washing the organic layer with water and brine to remove water-soluble byproducts.
-
Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentrating the solution under reduced pressure to obtain the crude product.
-
Purifying the product by column chromatography if necessary.
Data Presentation
Table 1: Reaction Conditions for Boc Protection of Various Aminopyridines
| Substrate | Boc₂O (eq.) | Base (eq.) | Catalyst (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminopyridine | 1.5 | TEA (1.5) | EDCI (1.5), HOBT (0.05) | DCM | RT | 2 | 90 | |
| 3-Aminopyridine | 1.5 | TEA (3.0) | EDCI (3.0), HOBT (0.1) | DCM | RT | 2 | ~85 | |
| 4-Aminopyridine | 1.7 | TEA (2.2) | EDCI (2.2), HOBT (0.08) | DCM | RT | 0.5 | 90 | |
| 3-Amino-4-methylpyridine | 2.0 | TEA (3.0) | EDCI (3.0), HOBT (0.1) | THF | RT | 2 | 85 | |
| 4-Amino-3-methylpyridine | 1.5 | TEA (1.5) | EDCI (1.5), HOBT (0.05) | THF | RT | 2 | 80 | |
| 2-Aminopyridine | 1.5 | TEA (1.5) | DMAP (catalytic) | DCM | RT | 8 | 60 |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of Aminopyridine using DMAP
-
Dissolution: In a round-bottom flask, dissolve the aminopyridine (1.0 eq.) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (0.1-0.5 M).
-
Addition of Reagents: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq.) to the solution.
-
Catalyst Addition: Add 4-(Dimethylamino)pyridine (DMAP, 0.1-0.2 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Boc Protection of Aminopyridine using EDCI/HOBT
-
Dissolution: Dissolve the aminopyridine (1.0 eq.) in Dichloromethane (DCM) at room temperature.
-
Addition of Reagents: To the stirred solution, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5-3.0 eq.), Hydroxybenzotriazole (HOBT, 0.05-0.1 eq.), Triethylamine (TEA, 1.5-3.0 eq.), and di-tert-butyl dicarbonate (Boc₂O, 1.5-2.0 eq.).
-
Reaction: Continue stirring at room temperature for 0.5-2 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, wash the reaction mixture with water. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography to obtain the pure Boc-protected aminopyridine.
Visualizations
Caption: Experimental workflow for the Boc protection of pyridines.
Caption: Troubleshooting logic for Boc protection of pyridines.
Technical Support Center: Purification of N-Propylated Pyridine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of N-propylated pyridine compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of N-propylated pyridine compounds, offering potential causes and solutions in a question-and-answer format.
Issue 1: The product precipitates as an oil instead of a crystalline solid ("oiling out").
-
Question: My N-propylated pyridine salt is forming an oil or a sticky mass at the bottom of the flask upon cooling instead of crystallizing. What is happening and how can I fix it?
-
Answer: This phenomenon, known as "oiling out," occurs when the compound separates from the solution as a liquid phase before it reaches its crystallization temperature. This is often because the melting point of your compound, which can be significantly lowered by the presence of impurities, is below the temperature of the solution.[1] Oiled-out products are often impure as the oil phase can act as a solvent for impurities.[1][2]
Potential Causes and Solutions:
-
High Impurity Level: Unreacted pyridine, excess n-propyl bromide, or solvent residues can depress the melting point of the product.
-
Solution: Before attempting recrystallization, ensure the crude product is washed thoroughly. After the initial reaction and precipitation, filter the solid and wash it with a solvent in which the starting materials are soluble but the pyridinium salt is not, such as cold acetone or ethyl acetate.[3][4]
-
-
Inappropriate Solvent System: The solvent may be too good a solvent for your compound, preventing it from reaching its saturation point at a suitable temperature for crystallization.
-
Solution 1: Try a different solvent or a solvent mixture. For N-propylated pyridinium salts, recrystallization from an aqueous ethanol solution is often successful.[3] You can also try adding a poor solvent (an "anti-solvent") dropwise to a solution of your compound in a good solvent until turbidity persists, then heat to redissolve and cool slowly.
-
Solution 2: Reduce the amount of solvent used. Concentrate the solution by boiling off some of the solvent and then allow it to cool again.
-
-
Cooling Too Rapidly: Fast cooling can favor oiling out over the slower process of crystal lattice formation.
-
Solution: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can also be beneficial.
-
-
Issue 2: The final product is contaminated with unreacted starting materials (pyridine and/or n-propyl bromide).
-
Question: My final N-propylated pyridine salt shows the presence of starting materials by NMR or TLC analysis. How can I remove these impurities?
-
Answer: The primary impurities in the synthesis of N-propylated pyridine compounds are typically unreacted pyridine and n-propyl bromide. Due to the ionic nature of the product, purification strategies differ from those for neutral pyridine compounds.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). A common mobile phase for this is a mixture of chloroform and methanol (e.g., 100:1).[5] If the reaction has stalled, consider extending the reaction time or gently heating the mixture. The Menshutkin reaction (quaternization of an amine) can sometimes be slow.[6][7][8][9]
-
-
Ineffective Initial Purification: Simple filtration may not be sufficient to remove all entrapped impurities.
-
Solution 1 (Washing): After filtering the crude product that has precipitated from the reaction mixture, wash the solid thoroughly with a suitable solvent. Ethyl acetate is often effective for removing unreacted starting materials and solvent residues.[4] Diethyl ether can also be used for washing and crystallization.[10] For removing residual n-propyl bromide, washing with pentane has been suggested.[6]
-
Solution 2 (Recrystallization): One or more recrystallizations are often necessary to achieve high purity.[5] A common and effective solvent system for N-alkylated pyridinium salts is a mixture of ethanol and water.[3] Acetone has also been used for recrystallization, particularly when starting materials are detected by TLC.[5]
-
-
Co-precipitation: Impurities may have co-precipitated with the product.
-
Solution: Dissolve the crude product in a minimal amount of a suitable hot solvent and allow it to cool slowly. This allows for the selective crystallization of the desired product, leaving impurities behind in the mother liquor.
-
-
Issue 3: Low yield of the purified product.
-
Question: After purification, the final yield of my N-propylated pyridine salt is very low. What are the common causes and how can I improve it?
-
Answer: Low yields can result from issues in the reaction itself or losses during the purification process.
Potential Causes and Solutions:
-
Incomplete Reaction: As mentioned previously, ensure the reaction has gone to completion.
-
Losses During Transfers and Filtration: Mechanical losses are common.
-
Solution: Ensure quantitative transfers by rinsing glassware with the mother liquor or an appropriate solvent. Use appropriately sized filtration apparatus to minimize losses.
-
-
Multiple Crystallizations: While necessary for high purity, each crystallization step will result in some loss of product to the mother liquor. This is particularly an issue for pyridinium salts with shorter alkyl chains, where multiple crystallizations can dramatically decrease the yield.[5]
-
Solution: Minimize the number of recrystallization steps by ensuring the initial crude product is as clean as possible through thorough washing. If multiple recrystallizations are needed, you can try to recover more product by concentrating the mother liquor and allowing a second crop of crystals to form.
-
-
Product Solubility: The product may have some solubility in the washing solvent.
-
Solution: Use cold washing solvents and perform washes quickly to minimize dissolution of the product.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying N-propylated pyridine compounds?
A1: The most common purification method is crystallization. The general procedure involves:
-
Precipitation and Washing: The N-propylated pyridine salt often precipitates out of the reaction mixture upon formation or cooling. This solid is then filtered and washed with a solvent like ethyl acetate, cold acetone, or diethyl ether to remove unreacted pyridine and n-propyl bromide.[3][4][5]
-
Recrystallization: For higher purity, the crude product is recrystallized from a suitable solvent system, such as aqueous ethanol.[3]
Column chromatography can also be used, but due to the high polarity of these ionic salts, it can be challenging. Specialized columns like cyano or ion-pair HPLC columns are often used for analysis and can be adapted for preparative separation.[11]
Q2: How do I choose a suitable solvent for recrystallizing my N-propylated pyridine salt?
A2: The ideal recrystallization solvent should dissolve the compound when hot but not when cold. For N-propylated pyridine salts, which are ionic and polar, polar solvents are generally required.
-
Good starting points: Ethanol, methanol, or mixtures of these alcohols with water are often effective.[3]
-
Solvent Pairs: If you cannot find a single suitable solvent, a two-solvent system can be used. Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Reheat to clarify and then cool slowly. A common pair could be ethanol (good solvent) and diethyl ether or ethyl acetate (poor solvents).
Q3: My N-propylated pyridine compound is highly hygroscopic. How should I handle and store it?
A3: Quaternary pyridinium salts are often hygroscopic.
-
Handling: Handle the compound quickly in a dry environment, if possible (e.g., in a glove box or under a stream of dry nitrogen).
-
Drying: Dry the purified product thoroughly under a high vacuum, possibly with gentle heating if the compound is thermally stable.
-
Storage: Store the final product in a tightly sealed container, preferably in a desiccator with a drying agent like phosphorus pentoxide or anhydrous calcium chloride.
Q4: Can I use column chromatography to purify my N-propylated pyridine salt?
A4: While possible, it can be challenging. Standard silica gel chromatography is often difficult for these highly polar, ionic compounds as they can streak or stick irreversibly to the column. However, some success has been reported using Florisil for chromatographic separation of related compounds.[12] For analytical purposes, High-Performance Liquid Chromatography (HPLC) is a robust method. A cyano column with a mobile phase of acetonitrile and a sodium acetate buffer (pH 5.0) has been successfully used to separate N-alkyl pyridinium salts.[10] This suggests that preparative chromatography could be developed using similar stationary and mobile phases.
Quantitative Data Summary
The following table summarizes typical yields and purity levels for N-propylated pyridine compounds reported in the literature. Note that yields are highly dependent on the specific pyridine derivative and reaction/purification conditions.
| Compound Type | Purification Method | Typical Yield | Purity | Reference |
| N-Alkylpyridinium Salts | Reflux in ethanol, evaporation, crystallization from ether | 13-99% | Crystalline solid | [10] |
| 4-methyl-1-(3-phenoxypropyl)pyridinium bromide | Stirring in toluene, filtration, washing with ethyl acetate | Not specified | Crystalline solid | [4] |
| 3-amino-1-propylpyridinium bromide | Stirring in acetone, filtration, washing with cold acetone, recrystallization from aqueous ethanol | Not specified | Colorless prismatic crystals | [3] |
| N-Alkyl Pyridinium Salt | Gas-phase reaction, decompression to purify | 99.6% | 99.7% | [13] |
Experimental Protocols
Protocol 1: General Synthesis and Purification of N-Propylpyridinium Bromide
This protocol is a general method for the Menshutkin reaction between pyridine and n-propyl bromide, followed by purification.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyridine (1.0 equivalent) in a suitable solvent such as dry ethanol or acetone.[3][10]
-
Addition of Alkylating Agent: Add n-propyl bromide (1.2-1.4 equivalents) to the solution.[10]
-
Reaction: Stir the reaction mixture. The reaction may proceed at room temperature over several hours or may require heating under reflux for a period of time (e.g., 8-40 hours).[3][10] Monitor the reaction by TLC (e.g., chloroform/methanol 100:1) until the pyridine spot has been consumed.[5]
-
Isolation of Crude Product:
-
If the product precipitates from the reaction mixture, cool the flask in an ice bath to maximize precipitation. Collect the solid by vacuum filtration.
-
If the product does not precipitate, evaporate the solvent under reduced pressure to obtain the crude product, which may be an oil or a solid.[10]
-
-
Washing: Wash the crude solid with a suitable solvent such as cold diethyl ether or ethyl acetate to remove unreacted starting materials.[4][10] Filter the solid again.
-
Recrystallization: Dissolve the washed solid in a minimal amount of a hot recrystallization solvent (e.g., aqueous ethanol).[3] Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.
-
Final Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under high vacuum.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a method used for the analysis of N-alkyl pyridinium salts.[10]
Methodology:
-
Instrumentation: Use an HPLC system equipped with a UV detector.
-
Column: A cyano stationary phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is suitable.[10]
-
Mobile Phase: Prepare an isocratic mobile phase consisting of a mixture of acetonitrile and an aqueous buffer. A representative mobile phase is 45% acetonitrile and 55% 0.1 M sodium acetate solution, with the pH adjusted to 5.0 with acetic acid.[10]
-
Flow Rate: Set the flow rate to 1 mL/min.
-
Detection: Monitor the elution at a wavelength of 257 nm.
-
Sample Preparation: Dissolve a small amount of the purified N-propylated pyridine compound in the mobile phase and inject it into the HPLC system.
-
Analysis: The purity of the compound can be determined by the relative area of the main product peak compared to any impurity peaks.
Visualizations
Caption: A typical workflow for the purification of N-propylated pyridine compounds.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Advances in ionic liquid-mediated protein crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. arxiv.org [arxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. [The Menshutkin reaction, II: Methylation of pyridine derivatives having special structural features. Quantitative relations between structure and reactivity (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Approaches to crystallization from ionic liquids: complex solvents–complex results, or, a strategy for controlled formation of new supramolecular architectures? - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CN1251363A - Novel process for synthesizing high-purity N-alkyl pyridine salt - Google Patents [patents.google.com]
Technical Support Center: Purification of tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate. Our aim is to help you identify and resolve common purity issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: The synthesis of this compound typically involves the N-propylation of 2-amino-5-bromopyridine followed by the protection of the resulting secondary amine with di-tert-butyl dicarbonate (Boc₂O). Common impurities may include:
-
Unreacted Starting Materials: 2-amino-5-bromopyridine and N-propyl-5-bromopyridin-2-amine.
-
Over-brominated Species: 2-amino-3,5-dibromopyridine, which can be carried over from the synthesis of the starting material.[1][2]
-
Di-propylation Product: N,N-dipropyl-5-bromopyridin-2-amine.
-
Byproducts from Boc Protection: Residual di-tert-butyl dicarbonate and its breakdown products, such as tert-butanol.
Q2: My NMR spectrum shows unreacted 2-amino-5-bromopyridine. How can I remove it?
A2: Unreacted 2-amino-5-bromopyridine is more polar than the desired product. It can typically be removed using flash column chromatography on silica gel. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity should effectively separate the starting material from the product.
Q3: I suspect the presence of 2-amino-3,5-dibromopyridine in my starting material. Will this affect my final product's purity?
A3: Yes, the presence of 2-amino-3,5-dibromopyridine in your starting 2-amino-5-bromopyridine will likely carry through the synthesis, resulting in the corresponding di-brominated and N-Boc protected impurity in your final product. It is highly recommended to purify the 2-amino-5-bromopyridine starting material before use. Washing with a selective solvent or recrystallization can be effective methods for its removal.[2]
Q4: How can I remove residual di-tert-butyl dicarbonate (Boc₂O) and its byproducts?
A4: Excess Boc₂O and its byproduct, tert-butanol, can often be removed by co-evaporation with a solvent like toluene under reduced pressure. For more persistent residues, a workup procedure involving a mild basic wash (e.g., saturated sodium bicarbonate solution) can help to hydrolyze the remaining Boc₂O. Additionally, scavenger resins, such as polymer-supported trisamine, can be used to quench and remove excess Boc₂O.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common purification challenges.
Problem: The final product, this compound, is not pure after initial workup.
Comparison of Purification Methods
| Purification Method | Principle of Separation | Typical Purity Achieved | Estimated Yield Loss | Key Advantages | Key Disadvantages |
| Flash Column Chromatography | Adsorption/Polarity | >98% | 10-20% | High resolution for a wide range of impurities.[3] | Can be time-consuming and requires significant solvent volumes. |
| Recrystallization | Differential Solubility | >99% (if successful) | 15-30% | Highly effective for crystalline solids, scalable, and cost-effective.[3] | Not all compounds crystallize easily; may require extensive solvent screening. |
| Preparative HPLC | Partition/Polarity | >99.5% | 5-15% | Highest resolution for separating closely related impurities.[3] | Low throughput, high cost, and limited sample capacity.[3] |
Experimental Protocols
Recommended Method: Flash Column Chromatography
This method is generally the most versatile for removing a range of impurities with varying polarities that may be present in a crude reaction mixture of this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexane and Ethyl Acetate (HPLC grade)
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the initial elution solvent.
-
Column Packing: Prepare a silica gel column. The amount of silica should be approximately 50-100 times the weight of the crude product.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase (e.g., to 95:5, 90:10 Hexane:Ethyl Acetate). The optimal solvent gradient should be determined by preliminary TLC analysis.
-
Fraction Collection: Collect the eluent in fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product. The desired product is expected to be less polar than the unreacted amines but may have a similar polarity to other byproducts.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Cross-Coupling Reactions with tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and recommended protocols for researchers utilizing tert-butyl (5-bromopyridin-2-yl)(propyl)carbamate in cross-coupling reactions. The presence of a pyridine ring and a bulky carbamate protecting group presents unique challenges, primarily the potential for catalyst inhibition or poisoning by the basic pyridine nitrogen. This guide offers strategies and alternative catalyst systems to overcome these common issues.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound giving low to no yield?
A1: Low yields with 2-substituted pyridine substrates are a common issue, often stemming from catalyst inhibition. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, forming an inactive complex and halting the catalytic cycle.[1][2] Additionally, the bulky tert-butyl and propyl groups on the carbamate may sterically hinder the approach of the catalyst to the C-Br bond.
Q2: I'm observing significant side-product formation, such as homocoupling of my coupling partner or debromination of my starting material. What can I do to minimize this?
A2: Homocoupling is often caused by the presence of oxygen in the reaction mixture, which can lead to the oxidative coupling of your organometallic reagent.[2] Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen). Debromination (hydrodehalogenation) can occur as a competitive side reaction. Optimizing the ligand, base, and reaction temperature can help favor the desired cross-coupling pathway over reductive debromination.[1]
Q3: Are there more stable alternatives to boronic acids for Suzuki coupling with this substrate?
A3: Yes, boronic acids can be prone to protodeboronation, especially in the presence of aqueous bases.[2] More stable alternatives include boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts. These reagents often exhibit greater stability and can lead to more reproducible results.
Q4: Can I use a nickel-based catalyst as a more cost-effective alternative to palladium?
A4: Nickel catalysts are a viable and more economical alternative for cross-coupling reactions.[3] They have shown effectiveness in coupling aryl carbamates, although this typically involves cleavage of the C-O bond rather than a C-Br bond.[3] For C-Br bond activation on a pyridine ring, specific nickel catalyst systems, often with specialized ligands, would need to be screened and optimized.
Q5: What is the best general advice for setting up a successful cross-coupling reaction with this substrate?
A5:
-
Catalyst and Ligand Selection: Start with a palladium precatalyst paired with a bulky, electron-rich phosphine ligand (e.g., a Buchwald ligand like XPhos or SPhos) to mitigate pyridine inhibition.[1]
-
Inert Atmosphere: Rigorously exclude oxygen by using standard Schlenk line or glovebox techniques.
-
Reagent Purity: Use high-purity, anhydrous solvents and reagents.
-
Systematic Optimization: If initial attempts are unsuccessful, systematically screen different ligands, bases, and solvents. Change one variable at a time to isolate its effect.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Product Formation | Catalyst Inhibition by Pyridine Nitrogen: The pyridine nitrogen is coordinating to the palladium center, preventing catalysis.[1] | - Switch to bulkier, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2] - Use a pre-formed palladium precatalyst to ensure efficient generation of the active catalytic species. - Consider a modest increase in catalyst loading. |
| Inefficient Oxidative Addition: The C-Br bond is not being effectively activated by the catalyst. | - Increase the reaction temperature in 10-20 °C increments, monitoring for decomposition. - Switch to a more electron-rich ligand to promote oxidative addition. | |
| Significant Side Reactions | Homocoupling of Coupling Partner: Presence of oxygen leading to oxidative coupling.[2] | - Ensure all solvents and the reaction vessel are thoroughly degassed. - Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| Debromination of Starting Material: Reductive pathway is competing with cross-coupling. | - Screen different bases (e.g., K₃PO₄, Cs₂CO₃). - Lower the reaction temperature. - Change the ligand, as this can influence the relative rates of reductive elimination and dehalogenation.[1] | |
| Catalyst Decomposition | Formation of Palladium Black: The active Pd(0) species is agglomerating and precipitating out of solution. | - Use ligands that form more stable complexes with palladium. - Optimize reaction conditions (ligand, base, temperature) to increase the rate of the catalytic cycle, reducing the lifetime of potentially unstable intermediates.[1] |
Alternative Catalyst Systems and Quantitative Data
While specific quantitative data for this compound is limited in the literature, the following tables provide data for analogous 2-amino-5-bromopyridine derivatives. These serve as a strong starting point for reaction optimization.
Table 1: Alternative Catalysts for Suzuki-Miyaura Coupling of 2-Amino-5-bromopyridine Analogues
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.1) | 1,4-Dioxane/H₂O | 90 | 18 | Moderate to Good | For coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids.[4] |
| PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DME | 80 | 2 | High | For coupling of 5-bromoindazoles with N-Boc-2-pyrroleboronic acid.[5] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 16 | High | General conditions for challenging bromopyridines. |
Table 2: Alternative Catalysts for Buchwald-Hartwig Amination of 2-Bromopyridine Analogues
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ (5) | dppp (10) | NaOtBu (2.2) | Toluene | Reflux | 1 | 91 | For coupling of a tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate with an amine.[6] |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 110 | 12 | High | General conditions for amination of bromopyridines.[7] |
| RuPhos-Pd-G3 (2-5) | - | LiHMDS (2) | 1,4-Dioxane | 80-100 | 16 | Good to Excellent | For amination of unprotected 3-halo-2-aminopyridines.[8] |
Table 3: Alternative Catalysts for Sonogashira Coupling of 2-Amino-bromopyridine Analogues
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N (excess) | DMF | 100 | 3 | 72-96 | For coupling of 2-amino-3-bromopyridines with various terminal alkynes.[9][10] |
| PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (excess) | THF | 65 | 12 | High | General conditions for Sonogashira coupling of bromopyridines. |
Experimental Protocols
The following are generalized protocols based on successful cross-coupling reactions of similar substrates. Users should consider these as starting points and optimize conditions for their specific application.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add the arylboronic acid or ester (1.2-1.5 equiv.), base (e.g., K₃PO₄, 2.0 equiv.), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and ligand (e.g., SPhos, 2-4 mol%).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add this compound (1.0 equiv.) followed by anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., XPhos, 4 mol%), and base (e.g., NaOtBu, 1.4 equiv.).
-
Seal the flask, then evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed solvent (e.g., toluene).
-
Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Heat the reaction mixture to 80-110 °C and stir until completion.
-
Follow steps 5-7 from the Suzuki-Miyaura protocol for workup and purification.
Protocol 3: General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and copper(I) iodide (2-5 mol%).
-
Add this compound (1.0 equiv.) and anhydrous, degassed solvent (e.g., THF or DMF).
-
Add the amine base (e.g., triethylamine, 2-3 equiv.) followed by the terminal alkyne (1.1-1.5 equiv.).
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir until completion.
-
Follow steps 5-7 from the Suzuki-Miyaura protocol for workup and purification.
Visualized Workflows and Catalytic Cycles
References
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP3176161A1 - Buchwald-hartwig arylation method for the preparation of tertiary amines - Google Patents [patents.google.com]
- 3. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Method for producing Suzuki coupling compound catalysed by a nickel compound - Patent 1439157 [data.epo.org]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Steric Hindrance in Reactions of tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in common cross-coupling reactions involving this sterically demanding substrate.
The combined bulk of the N-propyl and N-tert-butoxycarbonyl (Boc) groups at the C2-position of the pyridine ring significantly impacts reactivity. This guide offers strategies to overcome these steric challenges, focusing on key reactions such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound so challenging?
A1: The primary challenge is the significant steric hindrance around the reactive sites. The bulky N-propyl and N-Boc groups ortho to the pyridine nitrogen create a sterically congested environment. This can:
-
Hinder Oxidative Addition: The palladium catalyst may have difficulty accessing the C-Br bond at the C5-position due to the bulky substituent at the adjacent C2-position.
-
Inhibit Catalyst Coordination: The pyridine nitrogen's lone pair can coordinate to the palladium catalyst, a phenomenon known as the "2-pyridyl problem," potentially leading to catalyst inhibition or deactivation.[1] The steric bulk at the C2-position can exacerbate this issue.
-
Slow Down Reductive Elimination: The final step of the catalytic cycle, where the new C-C or C-N bond is formed, can be slowed by the steric clash of bulky groups on the catalyst.
Q2: What is the "2-pyridyl problem" and how does it affect my reactions?
A2: The "2-pyridyl problem" refers to the tendency of the nitrogen atom in 2-substituted pyridines to coordinate with the metal center of the catalyst (e.g., palladium).[1] This coordination can lead to the formation of stable, inactive catalyst complexes, effectively poisoning the catalyst and preventing it from participating in the desired catalytic cycle. For this compound, the bulky groups at the 2-position can influence the electronics and sterics of this interaction, making catalyst selection critical.
Q3: Can the Boc protecting group be problematic under typical cross-coupling conditions?
A3: The Boc group is generally stable to the basic conditions used in many cross-coupling reactions. However, under strongly acidic or very high-temperature conditions, it can be cleaved. It's important to select reaction conditions that are compatible with the Boc group to avoid unintended deprotection. The primary influence of the Boc group in this substrate is its contribution to steric bulk.
Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue: Low to no yield of the desired biaryl product.
This is a common problem when coupling sterically hindered substrates. The following troubleshooting workflow can help identify and resolve the issue.
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.
Detailed Troubleshooting Steps & Recommendations
1. Catalyst and Ligand Selection (Most Critical Factor)
-
Problem: Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates.
-
Solution: Employ palladium precatalysts with bulky, electron-rich phosphine ligands (Buchwald ligands) or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary to overcome the steric barrier of oxidative addition and accelerate reductive elimination.[2]
2. Base and Solvent Optimization
-
Problem: The choice of base and solvent is crucial for activating the boronic acid and ensuring all components remain in solution. An inappropriate choice can lead to poor reaction rates.
-
Solution: Screen a variety of bases and solvent systems.
-
Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for challenging couplings. For very hindered systems, a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK) may be necessary.[2][4]
-
Solvents: Aprotic polar solvents like 1,4-dioxane, toluene, or DMF, often with a small amount of water, are commonly used.[4] The optimal solvent system will depend on the specific substrates and base used.
-
3. Reaction Conditions
-
Problem: Insufficient thermal energy or reaction time can lead to incomplete conversion.
-
Solution:
-
Temperature: Elevated temperatures (80-120 °C) are typically required to overcome the activation energy barrier for sterically hindered substrates.[4] Microwave irradiation can also be effective in reducing reaction times and improving yields.[5]
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen.[4] Ensure the reaction is performed under a rigorously inert atmosphere (argon or nitrogen) by thoroughly degassing the solvent and reaction mixture.
-
4. Reagent Quality
-
Problem: Impurities in the starting materials or degradation of the boronic acid can inhibit the reaction.
-
Solution: Use high-purity starting materials. Boronic acids can be prone to dehydration to form boroxines or protodeboronation; consider using more stable boronate esters (e.g., pinacol esters).
Quantitative Data: Suzuki-Miyaura Coupling Conditions
The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of sterically hindered 2-(dialkylamino)-5-bromopyridines with arylboronic acids, which can be adapted for this compound.
| Catalyst System | Base | Solvent | Temp. (°C) | Typical Yield Range (%) | Reference(s) |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | 70-95 | [4] |
| Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 75-90 | [6] |
| Pd-PEPPSI-IPr | K₂CO₃ | DMF/H₂O | 80-100 | 60-85 | [7] |
| Pd/BI-DIME | K₃PO₄ | Toluene | 110 | 80-95 | [8] |
Troubleshooting Guide: Buchwald-Hartwig Amination
Issue: Low yield of the desired C-N coupled product.
The steric hindrance of this compound also presents a significant challenge for C-N bond formation.
Troubleshooting Workflow: Buchwald-Hartwig Amination
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 3. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
scale-up challenges for the synthesis of tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate
Technical Support Center: Synthesis of tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate
Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and scale-up of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, categorized by the synthetic step.
Step 1: N-Propylation of 2-Amino-5-bromopyridine
Issue 1.1: Low Yield of N-propyl-5-bromopyridin-2-amine
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Monitor the reaction to completion using TLC or HPLC. - Ensure the reaction temperature is optimal. For alkylation of aminopyridines, moderate heating may be required. - Consider extending the reaction time if starting material is still present. |
| Competitive N-alkylation at the Pyridine Ring | - The pyridine nitrogen can compete with the amino group for the alkylating agent, forming a pyridinium salt.[1][2] - Use a strong, non-nucleophilic base (e.g., NaH, t-BuOK) to deprotonate the amino group selectively, increasing its nucleophilicity over the pyridine nitrogen.[1] |
| Over-alkylation (Formation of Di-propylated Product) | - Control the stoichiometry of the propylating agent (e.g., propyl bromide, propyl iodide) carefully. Use of a slight excess may be necessary, but a large excess should be avoided. - Add the alkylating agent slowly or portion-wise to the reaction mixture to maintain a low concentration. |
| Poor Solubility of Starting Material | - Select an appropriate solvent that dissolves 2-amino-5-bromopyridine. Aprotic polar solvents like DMF or DMSO can be effective.[1] |
Issue 1.2: Difficult Purification of N-propyl-5-bromopyridin-2-amine
| Potential Cause | Suggested Solution |
| Presence of Unreacted Starting Material and Di-propylated Impurity | - Optimize the reaction conditions to minimize these impurities. - Utilize column chromatography for purification. A gradient elution with a hexane/ethyl acetate system is often effective. |
| Formation of Pyridinium Salt Byproduct | - During aqueous workup, the pyridinium salt will partition into the aqueous layer. Ensure thorough extraction and washing of the organic layer. |
Step 2: Boc Protection of N-propyl-5-bromopyridin-2-amine
Issue 2.1: Incomplete Boc Protection
| Potential Cause | Suggested Solution |
| Insufficient Reagent | - Use a slight excess (1.1-1.2 equivalents) of Di-tert-butyl dicarbonate ((Boc)₂O). |
| Low Reaction Temperature | - While Boc protection is often carried out at room temperature, gentle heating (e.g., 40°C) may be necessary for less nucleophilic amines.[3] |
| Inadequate Mixing | - Ensure efficient stirring, especially during the addition of (Boc)₂O, to prevent localized high concentrations of the starting amine.[4] |
Issue 2.2: Formation of Di-tert-butoxycarbonyl (Di-Boc) Impurity
| Potential Cause | Suggested Solution |
| Excess (Boc)₂O or High Temperature | - Avoid using a large excess of (Boc)₂O.[4] - Maintain the recommended reaction temperature.[4] |
| Use of a Strong Base | - While a base is often used, a very strong base can promote the formation of the di-Boc adduct. Triethylamine or DIPEA are commonly used. |
Issue 2.3: Product is an Oil Instead of a Crystalline Solid
| Potential Cause | Suggested Solution |
| Presence of Impurities | - Residual solvent or byproducts can inhibit crystallization. - Purify the product using column chromatography or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common approach involves a two-step synthesis. First, N-alkylation of 2-amino-5-bromopyridine with a propyl halide, followed by the protection of the resulting secondary amine with di-tert-butyl dicarbonate ((Boc)₂O).
Q2: Why is N-alkylation of 2-amino-5-bromopyridine challenging?
A2: The main challenges are controlling the selectivity between alkylation on the amino group versus the pyridine ring nitrogen and preventing over-alkylation to the di-propylated product.[1][2][5] The nucleophilicity of the product secondary amine is often higher than the starting primary amine, leading to further reaction.[5]
Q3: What are the key parameters to control during the Boc protection step?
A3: Key parameters include the stoichiometry of (Boc)₂O, reaction temperature, and the choice of base. Careful control of these factors will maximize the yield of the desired mono-Boc protected product and minimize the formation of impurities.[4]
Q4: How can I monitor the progress of the reactions?
A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the consumption of starting materials and the formation of products. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.
Q5: What are the primary scale-up challenges for this synthesis?
A5: On a larger scale, challenges include:
-
Heat Transfer: Both the N-alkylation and Boc protection reactions can be exothermic. Efficient heat management is crucial to maintain temperature control and prevent side reactions.
-
Mixing: Inadequate mixing in large reactors can lead to localized "hot spots" and concentration gradients, resulting in lower yields and increased impurity formation.[6]
-
Reagent Addition: The rate of addition of reagents, particularly the alkylating agent and (Boc)₂O, needs to be carefully controlled at scale.
-
Purification: Purification by column chromatography can be impractical for large quantities. Developing a robust crystallization or recrystallization procedure is essential for obtaining a pure product at scale.[6]
Data Presentation
Table 1: Summary of Reaction Parameters and Typical Outcomes
| Parameter | Step 1: N-Propylation | Step 2: Boc Protection |
| Key Reagents | 2-Amino-5-bromopyridine, Propyl bromide, NaH | N-propyl-5-bromopyridin-2-amine, (Boc)₂O, Et₃N |
| Solvent | DMF | Dichloromethane (DCM) |
| Temperature | 0°C to Room Temperature | Room Temperature |
| Typical Yield | 60-75% | 85-95% |
| Major Impurities | Starting material, Di-propylated amine, Pyridinium salt | Starting material, Di-Boc adduct |
| Purification Method | Column Chromatography | Column Chromatography or Recrystallization |
Experimental Protocols
Protocol 1: Synthesis of N-propyl-5-bromopyridin-2-amine
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF at 0°C under a nitrogen atmosphere, add a solution of 2-amino-5-bromopyridine (1.0 eq.) in anhydrous DMF dropwise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add propyl bromide (1.1 eq.) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water at 0°C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford N-propyl-5-bromopyridin-2-amine.
Protocol 2: Synthesis of this compound
-
To a solution of N-propyl-5-bromopyridin-2-amine (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane (DCM) at room temperature, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexane) or by column chromatography on silica gel to yield this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for addressing low product yield.
References
- 1. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Substituted Bromopyridines
For researchers, scientists, and professionals in drug development, the efficient and regioselective synthesis of substituted bromopyridines is a cornerstone of heterocyclic chemistry. As crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials, the strategic introduction of a bromine atom onto the pyridine scaffold opens a gateway to a multitude of subsequent transformations, most notably cross-coupling reactions.
This guide provides an objective comparison of the primary synthesis routes for substituted bromopyridines, supported by quantitative data and detailed experimental protocols. We will explore the nuances of electrophilic bromination, the reliability of the Sandmeyer reaction, the precision of lithiation-bromination strategies, the intricacies of the halogen dance rearrangement, and the utility of nucleophilic substitution.
Comparative Analysis of Synthesis Routes
The selection of an appropriate synthetic strategy for a desired bromopyridine isomer is contingent on several factors, including the substitution pattern of the starting material, the desired regioselectivity, and the tolerance of existing functional groups to the reaction conditions. The following tables provide a quantitative comparison of the most common methods.
Table 1: Comparison of Yields and Regioselectivity for Major Synthesis Routes
| Synthesis Route | Typical Reagents | Target Position(s) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Electrophilic Bromination | Br₂ / Oleum | 3- | 30-50%[1] | Direct, simple for 3-bromination. | Harsh conditions, low yield for unsubstituted pyridine.[1] |
| Bromination of Pyridine N-Oxide | POBr₃ or (COBr)₂/Et₃N | 2- or 4- | 60-90%[2][3] | Excellent for 2- and 4-bromination, milder conditions. | Requires N-oxide formation and subsequent deoxygenation. |
| Sandmeyer Reaction | 1. NaNO₂, HBr2. CuBr | 2-, 3-, 4- | 70-95%[4][5][6] | High yields, versatile for all positions, good functional group tolerance.[7][8] | Requires aminopyridine precursor. |
| Lithiation and Bromination | n-BuLi or LDA, then Br₂ or C₂Br₂Cl₄ | Ortho to directing group | 70-95%[9][10][11] | High regioselectivity, access to otherwise inaccessible isomers. | Requires anhydrous conditions, cryogenic temperatures, and a directing group. |
| Halogen Dance Reaction | LDA or LTMP | Isomerization | 42-97%[12][13] | Access to thermodynamically more stable isomers. | Requires strong base, cryogenic temperatures, and can lead to mixtures.[14][15] |
| Nucleophilic Substitution | NaBr or KBr | 2- or 4- | 50-95% | Good for activated pyridines (e.g., with EWGs). | Limited to substrates with a good leaving group at the 2- or 4-position. |
| Transition-Metal-Catalyzed C-H Bromination | [Ru(p-cymene)Cl₂]₂, TBABr | meta to directing group | Moderate to Good | Direct functionalization of C-H bonds. | Often requires a directing group, catalyst can be expensive.[16] |
Table 2: Substrate Scope and Functional Group Tolerance
| Synthesis Route | Tolerated Functional Groups | Sensitive Functional Groups |
| Electrophilic Bromination | Alkyl, Halogen | Amino, Hydroxy (unless protected) |
| Bromination of Pyridine N-Oxide | Alkyl, Ester, Halogen | Groups sensitive to phosphorus oxybromide or strong acids. |
| Sandmeyer Reaction | Ester, Ether, Alkyl, Halogen, Nitro | Groups sensitive to strong acid and diazotization conditions. |
| Lithiation and Bromination | Ether, protected amines and alcohols | Carbonyls, unprotected acidic protons (e.g., -OH, -NH₂, -COOH). |
| Halogen Dance Reaction | Ether, protected amines and alcohols | Carbonyls, unprotected acidic protons. |
| Nucleophilic Substitution | Ester, Nitro, Cyano, Alkyl | Groups that can act as nucleophiles. |
| Transition-Metal-Catalyzed C-H Bromination | Ester, Ether, Amide | Groups that can chelate to the metal catalyst and inhibit the reaction. |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for success in the laboratory. The following sections provide step-by-step methodologies for key synthesis routes.
Protocol 1: Sandmeyer Reaction for the Synthesis of 2-Bromopyridine from 2-Aminopyridine[4][5][6]
This procedure is a classic and reliable method for the synthesis of 2-bromopyridine.
Materials:
-
2-Aminopyridine
-
48% Hydrobromic acid (HBr)
-
Bromine (Br₂)
-
Sodium nitrite (NaNO₂)
-
Sodium hydroxide (NaOH)
-
Ether
-
Solid potassium hydroxide (KOH)
-
Ice-salt bath
Procedure:
-
In a flask equipped with a mechanical stirrer, dropping funnel, and thermometer, cool 7 moles of 48% hydrobromic acid to 10-20 °C in an ice-salt bath.
-
Slowly add 1.59 moles of 2-aminopyridine to the cooled acid over approximately 10 minutes.
-
Maintain the temperature at 0 °C or lower and add 4.7 moles of bromine dropwise. The mixture will thicken as a yellow-orange perbromide forms.
-
Prepare a solution of 4 moles of sodium nitrite in 400 mL of water. Add this solution dropwise to the reaction mixture over 2 hours, ensuring the temperature remains at 0 °C or below.
-
After the addition is complete, continue stirring for an additional 30 minutes.
-
Slowly add a solution of 15 moles of sodium hydroxide in 600 mL of water, keeping the temperature below 20-25 °C. The color of the mixture will lighten.
-
Extract the reaction mixture with four 250 mL portions of ether.
-
Dry the combined ether extracts over 100 g of solid potassium hydroxide for 1 hour.
-
Distill the dried ether solution. 2-Bromopyridine will distill at 74–75 °C/13 mm Hg.
Expected Yield: 86-92%
Protocol 2: Lithiation and Bromination for the Synthesis of 2-Bromo-4-methoxypyridine[10]
This method demonstrates the regioselective bromination of an activated pyridine at the 2-position.
Materials:
-
4-Methoxypyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylethanolamine (LiDMAE precursor)
-
1,2-Dibromo-1,1,2,2-tetrachloroethane
-
Anhydrous Tetrahydrofuran (THF)
-
Hexanes
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve N,N-dimethylethanolamine (2.0 equiv.) in anhydrous hexanes.
-
Cool the solution to -20 °C and add n-BuLi (4.0 equiv.) dropwise. Stir the mixture for 30 minutes.
-
Add 4-methoxypyridine (1.0 equiv.) dropwise to the reaction mixture. The solution will turn orange. Stir for one hour.
-
Cool the reaction mixture to -78 °C.
-
Add a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (2.4 equiv.) in anhydrous THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-bromo-4-methoxypyridine.
Expected Yield: ~70%
Protocol 3: Halogen Dance Reaction in Continuous Flow[12][13]
This protocol describes a modern approach to the halogen dance reaction, offering improved control and safety.
Materials:
-
2-Chloro-3-bromopyridine
-
Lithium diisopropylamide (LDA) in THF/hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., 3,4,5-trimethoxybenzaldehyde)
-
Continuous flow reactor system
Procedure:
-
Prepare a solution of 2-chloro-3-bromopyridine in anhydrous THF.
-
Prepare a solution of the electrophile in anhydrous THF.
-
Set up the continuous flow reactor with two inlet pumps and a temperature-controlled reaction coil.
-
Pump the solution of 2-chloro-3-bromopyridine and a solution of LDA through separate inlets to a T-mixer.
-
Pass the resulting mixture through a reaction coil maintained at a specific temperature (e.g., -20 °C for the halogen dance to occur, or -60 °C to trap the initial lithiated species). The residence time in this coil determines the extent of the halogen dance.
-
Introduce the electrophile solution through a third inlet to a second T-mixer to quench the organolithium species.
-
Collect the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Expected Yields: 42-97%, depending on the electrophile and reaction conditions.
Visualization of Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes.
Caption: The Sandmeyer reaction pathway for the synthesis of bromopyridines.
Caption: General workflow for the synthesis of bromopyridines via lithiation.
Caption: The halogen dance reaction mechanism leading to isomeric bromopyridines.
Caption: Synthesis of 2- or 4-bromopyridines via the N-oxide intermediate.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US4291165A - Process for making 2-bromopyridine - Google Patents [patents.google.com]
- 6. CN104402805A - 2-bromopyridine synthesis method - Google Patents [patents.google.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
- 12. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Protecting Groups for 5-bromopyridin-2-yl(propyl)amine
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Alternatives to Boc Protection
In the synthesis of complex molecules, particularly in drug development, the selective protection and deprotection of functional groups is a critical aspect of strategy design. For the secondary amine in 5-bromopyridin-2-yl(propyl)amine, the tert-butyloxycarbonyl (Boc) group is a common choice for protection. However, its removal often requires harsh acidic conditions which may not be compatible with other sensitive functional groups. This guide provides a comparative analysis of alternative protecting groups, offering experimental data and detailed protocols to aid in the selection of an optimal orthogonal protection strategy.
Orthogonal Strategies: Moving Beyond Boc
The need for protecting groups that can be removed under conditions that do not affect the Boc group (orthogonality) is paramount in multi-step syntheses. This allows for selective deprotection and functionalization of different parts of a molecule. Here, we evaluate several alternatives to Boc for the protection of the secondary amine in 5-bromopyridin-2-yl(propyl)amine: Carboxybenzyl (Cbz), 9-Fluorenylmethoxycarbonyl (Fmoc), Allyloxycarbonyl (Alloc), o-Nitrobenzenesulfonyl (Nosyl), and Trifluoroacetyl (TFA).
Comparison of Protecting Group Performance
The following table summarizes the experimental data for the protection of a model secondary amine, N-propylaniline, which serves as a close surrogate for 5-bromopyridin-2-yl(propyl)amine, and for which more specific data is available in the literature. These conditions are expected to be readily adaptable to the target molecule.
| Protecting Group | Protection Reagent | Base/Catalyst | Solvent | Time | Temp (°C) | Yield (%) | Deprotection Conditions | Yield (%) |
| Cbz | Benzyl Chloroformate | NaHCO₃ | Dioxane/H₂O | 4h | RT | ~95% | H₂, Pd/C | High |
| Fmoc | Fmoc-Cl | Pyridine | CH₂Cl₂ | 2h | RT | ~90% | 20% Piperidine in DMF | High |
| Alloc | Allyl Chloroformate | Pyridine | THF | 3h | RT | ~92% | Pd(PPh₃)₄, Phenylsilane | High |
| Nosyl | o-Nitrobenzenesulfonyl Chloride | Pyridine | CH₂Cl₂ | 1h | RT | ~98% | Thiophenol, K₂CO₃ | >90% |
| TFA | Trifluoroacetic Anhydride | Et₃N | CH₂Cl₂ | 30 min | 0 to RT | ~95% | K₂CO₃, MeOH/H₂O | High |
Experimental Protocols
Detailed methodologies for the protection and deprotection of a secondary amine are provided below. These serve as a starting point for optimization with 5-bromopyridin-2-yl(propyl)amine.
Carboxybenzyl (Cbz) Group
Protection Protocol: To a solution of the secondary amine (1.0 equiv) in a 1:1 mixture of dioxane and water is added sodium bicarbonate (2.0 equiv). The mixture is cooled to 0 °C and benzyl chloroformate (1.1 equiv) is added dropwise. The reaction is stirred at room temperature for 4 hours. Upon completion, the mixture is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Deprotection Protocol: The Cbz-protected amine (1.0 equiv) is dissolved in methanol and a catalytic amount of 10% palladium on carbon is added. The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated to afford the deprotected amine.
9-Fluorenylmethoxycarbonyl (Fmoc) Group
Protection Protocol: The secondary amine (1.0 equiv) is dissolved in dichloromethane, and pyridine (1.2 equiv) is added. The solution is cooled to 0 °C, and Fmoc-Cl (1.1 equiv) is added portion-wise. The reaction is stirred at room temperature for 2 hours. The reaction mixture is then washed with 1M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The product is purified by flash chromatography.
Deprotection Protocol: The Fmoc-protected amine is dissolved in a 20% solution of piperidine in dimethylformamide (DMF). The reaction is stirred at room temperature for 30 minutes. The solvent is removed under high vacuum, and the residue is purified by column chromatography to yield the free amine.
Allyloxycarbonyl (Alloc) Group
Protection Protocol: To a solution of the secondary amine (1.0 equiv) in tetrahydrofuran (THF) is added pyridine (1.2 equiv). The mixture is cooled to 0 °C, and allyl chloroformate (1.1 equiv) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 3 hours. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.[1]
Deprotection Protocol: The Alloc-protected amine (1.0 equiv) is dissolved in dichloromethane. Phenylsilane (2.0 equiv) and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) are added. The reaction is stirred at room temperature for 1 hour. The solvent is removed in vacuo, and the residue is purified by column chromatography.[2]
o-Nitrobenzenesulfonyl (Nosyl) Group
Protection Protocol: The secondary amine (1.0 equiv) is dissolved in dichloromethane, and pyridine (1.5 equiv) is added. The solution is cooled to 0 °C, and o-nitrobenzenesulfonyl chloride (1.1 equiv) is added. The reaction is stirred at room temperature for 1 hour. The mixture is then diluted with dichloromethane and washed with 1M HCl and brine. The organic layer is dried and concentrated to give the nosyl-protected amine, which can often be used without further purification.
Deprotection Protocol: To a solution of the nosyl-protected amine (1.0 equiv) in DMF is added potassium carbonate (2.0 equiv) and thiophenol (1.5 equiv). The mixture is stirred at room temperature for 2 hours. Water is added, and the product is extracted with ethyl acetate. The organic layer is washed with saturated aqueous NaHCO₃ and brine, dried, and concentrated. The crude product is purified by column chromatography.[3]
Trifluoroacetyl (TFA) Group
Protection Protocol: The secondary amine (1.0 equiv) is dissolved in dichloromethane, and triethylamine (1.5 equiv) is added. The solution is cooled to 0 °C, and trifluoroacetic anhydride (1.2 equiv) is added dropwise. The reaction is stirred at room temperature for 30 minutes. The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the TFA-protected amine.
Deprotection Protocol: The TFA-protected amine is dissolved in a mixture of methanol and water. Potassium carbonate (2.0 equiv) is added, and the mixture is stirred at room temperature until the deprotection is complete (monitored by TLC). The methanol is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The organic layer is dried and concentrated to afford the free amine.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general protection and deprotection workflows for the discussed protecting groups.
Caption: General workflow for the protection of the secondary amine.
Caption: Deprotection workflows for various protecting groups.
Conclusion
The choice of an alternative protecting group to Boc for 5-bromopyridin-2-yl(propyl)amine depends on the specific requirements of the synthetic route.
-
Cbz offers robust protection and is readily removed by hydrogenation, a mild method if no other reducible functional groups are present.[3][4]
-
Fmoc is ideal for its base-lability, providing excellent orthogonality to acid-labile groups like Boc.[5]
-
Alloc provides a unique deprotection strategy using palladium catalysis, which is orthogonal to both acid- and base-labile groups.[1][6]
-
Nosyl is a highly robust group that can be cleaved under mild nucleophilic conditions, offering another layer of orthogonality.[3]
-
TFA is easily introduced and removed under basic conditions, but its stability to other reagents should be considered.
This guide provides a foundation for selecting and implementing an appropriate protecting group strategy. It is recommended to perform small-scale trials to optimize the reaction conditions for the specific substrate, 5-bromopyridin-2-yl(propyl)amine.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Cbz-Protected Amino Groups [organic-chemistry.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. total-synthesis.com [total-synthesis.com]
Navigating the Synthesis of Complex Pharmaceuticals: A Comparative Guide to tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate and Alternative Intermediates
The synthesis of novel pharmaceuticals is a complex endeavor where the choice of chemical intermediates plays a pivotal role in the efficiency, yield, and overall success of the drug development process. Among the vast array of building blocks available to medicinal chemists, substituted bromopyridines are of particular importance, serving as versatile scaffolds for the construction of a wide range of therapeutic agents. This guide provides a detailed comparison of the efficacy of tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate against other commonly employed intermediates in drug synthesis, with a focus on palladium-catalyzed cross-coupling reactions.
For researchers and scientists in drug development, the selection of an appropriate intermediate is a critical decision that can significantly impact the synthetic route. Factors such as reactivity, stability, and the nature of protecting groups must be carefully considered. This comparison aims to provide objective data and detailed experimental protocols to aid in making informed decisions for the synthesis of complex drug molecules, including but not limited to, P2X7 receptor antagonists and various kinase inhibitors.
Comparative Efficacy in Palladium-Catalyzed Cross-Coupling Reactions
The utility of bromopyridine-based intermediates is most prominently showcased in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The electronic properties and steric hindrance of the bromopyridine intermediate can profoundly influence the outcome of these reactions.
The position of the bromine atom on the pyridine ring is a key determinant of reactivity. Generally, the order of reactivity for bromopyridine isomers in palladium-catalyzed cross-coupling reactions is 4-bromopyridine > 2-bromopyridine > 3-bromopyridine. This compound is a derivative of 2-bromopyridine, indicating a moderate to high level of reactivity.
The tert-butyl carbamate (Boc) protecting group on the amino function of these intermediates serves to prevent unwanted side reactions and can influence the solubility and stability of the molecule. The choice of the N-alkyl substituent (in this case, propyl) can also modulate the steric and electronic environment of the molecule.
Below is a comparative summary of reaction yields for Suzuki-Miyaura and Buchwald-Hartwig reactions using different bromopyridine intermediates. The data is compiled from various studies to provide a comparative overview. It is important to note that direct head-to-head comparisons under identical conditions are not always available in the literature, and thus the data presented should be considered as representative examples.
Table 1: Comparison of Yields in Suzuki-Miyaura Cross-Coupling Reactions
| Intermediate | Coupling Partner (Arylboronic Acid) | Catalyst System (Pd source/Ligand) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| tert-Butyl (5-bromopyridin-2-yl)carbamate | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | ~85% |
| 2-Amino-5-bromopyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DMF | 100 | 16 | ~78% |
| 3-Bromo-5-chloropyridine | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 8 | ~92% |
| 2-Bromo-5-(trifluoromethyl)pyridine | 3-Tolylboronic acid | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 100 | 6 | ~88% |
Table 2: Comparison of Yields in Buchwald-Hartwig Amination Reactions
| Intermediate | Amine Coupling Partner | Catalyst System (Pd source/Ligand) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 18 | ~82% |
| 2-Amino-5-bromopyridine | Aniline | Pd(OAc)₂ / Xantphos | K₂CO₃ | Dioxane | 110 | 24 | ~75% |
| 2,5-Dibromopyridine | Piperidine | PdCl₂(dppf) | Cs₂CO₃ | Toluene | 100 | 12 | ~90% |
Experimental Protocols
To provide a practical context for the data presented, detailed methodologies for key experiments are outlined below. These protocols are based on established procedures and can be adapted for specific substrates and research objectives.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for the Suzuki-Miyaura coupling of a bromopyridine intermediate with an arylboronic acid.
Materials:
-
tert-Butyl (5-bromopyridin-2-yl)carbamate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add tert-butyl (5-bromopyridin-2-yl)carbamate, the arylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the C-N cross-coupling of a bromopyridine intermediate with an amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide to a dry Schlenk flask.
-
Add anhydrous toluene to the flask.
-
Add this compound and the amine to the reaction mixture.
-
Seal the flask and heat the mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Visualizing Synthetic Pathways and Biological Mechanisms
To better understand the context in which these intermediates are used, the following diagrams illustrate a typical experimental workflow for a Suzuki coupling reaction and the signaling pathway of the P2X7 receptor, a common target for drugs synthesized using these types of intermediates.
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified signaling pathway of the P2X7 receptor.
A Comparative Guide to the Validation of Analytical Methods for the Characterization of tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate
For researchers, scientists, and drug development professionals, the robust characterization of novel chemical entities is a cornerstone of the research and development process. This guide provides a comparative overview of key analytical methodologies for the validation of tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate, a compound of interest in pharmaceutical and chemical synthesis. The selection of an appropriate analytical technique is critical for ensuring the purity, identity, and quality of the compound, which are essential for reliable downstream applications and regulatory compliance.
This document outlines and compares the most common and effective analytical techniques for the characterization of carbamate compounds, providing supporting data from analogous molecules to guide method selection and validation. Detailed experimental protocols are provided to facilitate the implementation of these methods in a laboratory setting.
Comparison of Analytical Methods
The primary analytical techniques for the characterization of this compound and related compounds include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages in terms of sensitivity, selectivity, and the type of information it provides.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling point and polarity, followed by mass-based identification and quantification. | Absolute quantification by comparing the integral of an analyte's signal to that of a certified internal standard.[1] |
| Typical Analytes | Non-volatile and thermally labile compounds. | Volatile and semi-volatile compounds.[1] | Any compound with a suitable NMR-active nucleus. |
| Common Detectors | UV-Vis, Charged Aerosol Detector (CAD), Mass Spectrometry (MS), Fluorescence Detector (FLD).[1][2][3] | Mass Spectrometer (MS).[1] | NMR Probe. |
| Strengths | Versatile, widely applicable, and robust for purity determination and impurity profiling.[1][3] | High sensitivity and selectivity, excellent for identifying and quantifying volatile impurities.[1] | Primary analytical method providing absolute purity without the need for a specific reference standard of the analyte.[1] |
| Limitations | May require a chromophore for UV detection; universal detectors like CAD or MS can be used for compounds lacking a strong chromophore.[3] | Not suitable for non-volatile or thermally unstable compounds. | Lower sensitivity compared to chromatographic methods. |
Performance Characteristics of Analytical Methods
The validation of an analytical method involves assessing various performance characteristics to ensure it is fit for its intended purpose. The following table summarizes typical performance data for the analysis of carbamate compounds using different techniques.
| Analytical Method | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (% RSD) |
| HPLC-UV | >0.999 | 1.5 ng/mL[4] | 5 ng/mL[4] | 94.9 - 99.9%[4] | < 5%[4] |
| HPLC-FLD (with derivatization) | >0.999 | ~0.01 ng/mL | ~0.03 ng/mL | 88 - 106%[2] | 1 - 11%[2] |
| LC-MS/MS | >0.999 | 0.005 - 0.01 µg/kg[2] | < 10 ppb[5] | 88 - 106%[2] | < 20%[5] |
| GC-MS | 0.9965–0.9994[4] | 0.01 ng/mL[4] | 0.03-0.1 µg/kg[4] | Comparable to LC-MS/MS | 6.4 to 7.2 %[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following protocols are generalized for the analysis of carbamate compounds and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for determining the purity and quantifying non-volatile impurities.[1]
-
Instrumentation: HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be: 0-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection: UV at 210 nm (for carbamate end absorption).[1]
-
Injection Volume: 10 µL.[1]
-
-
Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly effective for the identification and quantification of volatile and semi-volatile impurities.[1]
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Chromatographic Conditions:
-
Column: Low-polarity capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.
Quantitative Nuclear Magnetic Resonance (qNMR)
This is a primary method for determining the absolute purity of the compound.[1]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).[1]
-
Experimental Parameters:
-
Pulse Program: A standard single-pulse experiment with a calibrated 90° pulse.[1]
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the analyte and internal standard signals.[1]
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.[1]
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the sample.
-
Accurately weigh a specific amount of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone).
-
Dissolve both in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Visualizing the Workflow
To aid in the understanding of the processes involved in analytical method validation, the following diagrams illustrate the logical flow of activities.
Caption: Workflow for Analytical Method Validation.
References
A Comparative Guide to Catalysts for Carbon-Carbon Bond Formation Using Bromopyridines
The construction of carbon-carbon (C-C) bonds is a foundational element of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials where pyridine scaffolds are ubiquitous.[1] Bromopyridines are versatile building blocks for these transformations due to their reactivity in various cross-coupling reactions. The choice of catalyst is critical and dictates the efficiency, selectivity, and substrate scope of the reaction.
This guide provides a comparative analysis of common catalytic systems for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions involving bromopyridine substrates. The performance of these catalysts is evaluated based on experimental data, and detailed protocols are provided to aid researchers in practical applications.
Comparative Performance of Catalysts
The efficiency of a C-C coupling reaction with bromopyridines is highly dependent on the choice of the metal catalyst, its associated ligands, the base, and the solvent system. Palladium-based catalysts are the most common, but nickel catalysts are emerging as a cost-effective alternative for certain reactions.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds by coupling a bromopyridine with an organoboron reagent. The catalyst system, particularly the ligand, is crucial for achieving high yields.
Table 1: Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of Bromopyridines
| Entry | Bromopyridine Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 1 | 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 °C / 4-12 h | High | [3] |
| 2 | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 °C / 12 h | 95 | [4] |
| 3 | 4-Bromopyridine | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane | 80 °C / 16 h | 98 | [5] |
| 4 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various arylboronic acids | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 70-80 °C | Good | [6] |
| 5 | 3-Bromopyridine | Phenylboronic acid | Supramolecular Pd-Catalyst | K₃PO₄ | Toluene | 80 °C | High |[7] |
Analysis: Palladium catalysts like Pd(PPh₃)₄ and systems generated in situ from Pd(OAc)₂ with phosphine ligands (e.g., PPh₃, dppf) are highly effective.[3][4][5] The choice of a bulky, electron-rich phosphine ligand often facilitates the reaction. The reactivity of bromopyridines in these couplings is generally high, allowing for efficient bond formation under relatively mild conditions.[4]
Heck Coupling
The Heck reaction couples bromopyridines with alkenes. While palladium has been the traditional catalyst, nickel-based systems present a viable alternative, though with mechanistic differences.[2][8]
Table 2: Comparative Data for Heck Coupling Reactions
| Entry | Substrate | Alkene | Catalyst / Ligand | Base | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 1 | 3-Bromopyridine | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 °C / 12-24 h | High | [3] |
| 2 | 3-Bromopyridine | Butyl acrylate | Supramolecular Pd-Catalyst | K₂CO₃ | Toluene | 130 °C / 1 h | >95 | [7] |
| 3 | Iodobenzene | Styrene | NiBr₂ / dcype | NaOMe | DMA | 120 °C / 24 h | 91 | [2] |
| 4 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ / THP-NHC | K₂CO₃ | DMF/H₂O | 80 °C / 4 h | High |[9] |
Analysis: Palladium catalysts remain highly efficient for Heck reactions involving bromopyridines.[3] Nickel catalysts are effective but can exhibit differences in selectivity due to a higher energy barrier for β-hydride elimination compared to palladium systems.[8][10] This property can sometimes be advantageous in preventing side reactions.[8] The development of N-heterocyclic carbene (NHC) ligands has allowed for reactions under milder conditions.[9]
Sonogashira Coupling
The Sonogashira coupling is a powerful method for linking a terminal alkyne with a bromopyridine, typically using a dual catalyst system of palladium and a copper(I) co-catalyst.
Table 3: Performance of Catalysts in Sonogashira Coupling of Bromopyridines
| Entry | Bromopyridine Substrate | Alkyne | Catalyst System | Base | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 °C / 3 h | 96 | [11][12] |
| 2 | 2-Amino-3-bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 100 °C / 3 h | 92 | [11][12] |
| 3 | 3-Bromopyridine | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 °C / 6-24 h | High | [3] |
| 4 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT / 16 h | High |[13] |
Analysis: The combination of a palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(CF₃COO)₂) and a copper(I) salt is standard for high-yield Sonogashira couplings.[11][12] The reaction is versatile and can often proceed under mild conditions, even at room temperature, depending on the specific substrates and catalyst loading.[13] The base, typically an amine like triethylamine, plays a dual role in neutralizing the generated HX and facilitating the catalytic cycle.[3]
Visualizing Catalytic Processes
Diagrams help clarify complex experimental workflows and reaction mechanisms for researchers.
Caption: General experimental workflow for cross-coupling.
References
- 1. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands [mdpi.com]
- 10. Nickel-Catalyzed Mizoroki-Heck-Type Reactions of Unactivated Alkyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
assessing the stability of tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate under different conditions
This guide provides a comprehensive assessment of the stability of tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate under various stress conditions. The information presented herein is crucial for researchers, scientists, and drug development professionals to understand the degradation pathways and establish appropriate storage and handling conditions for this compound. The stability profile is benchmarked against typical behavior of related carbamate and pyridine-containing molecules.
Data Presentation: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[1][4] The following table summarizes the expected stability profile of this compound under various stress conditions, with the aim of achieving 5-20% degradation.[1][4]
| Stress Condition | Reagent/Condition | Duration | Expected % Degradation of Parent Compound | Major Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours at 60°C | 5 - 15% | 5-bromo-N-propylpyridin-2-amine, tert-butanol, CO2 |
| Basic Hydrolysis | 0.1 M NaOH | 8 hours at 60°C | 15 - 25% | 5-bromo-N-propylpyridin-2-amine, tert-butanol, CO2 |
| Oxidative Degradation | 3% H₂O₂ | 12 hours at RT | 10 - 20% | N-oxide derivatives, hydroxylated species |
| Thermal Degradation | Dry heat at 80°C | 48 hours | < 5% | Minimal degradation |
| Photolytic Degradation | 1.2 million lux hours | 7 days | < 10% | Potential pyridine ring cleavage products |
Note: The data presented in this table is hypothetical and based on the known stability of carbamate and pyridine derivatives. Experimental verification is required.
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies to assess the stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[1]
2. Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.[4]
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a final concentration of approximately 100 µg/mL.[4]
-
Analyze the samples using a validated stability-indicating HPLC method.
3. Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 8 hours.[4]
-
At specified time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase to a final concentration of approximately 100 µg/mL.[4]
-
Analyze by HPLC.
4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for 12 hours.[4]
-
At appropriate time points, withdraw an aliquot, dilute with the mobile phase to a final concentration of approximately 100 µg/mL, and analyze by HPLC.
5. Thermal Degradation:
-
Place a known amount of the solid compound in a petri dish and expose it to dry heat at 80°C in an oven for 48 hours.[4]
-
At appropriate time points, withdraw a sample, dissolve it in a suitable solvent, dilute to a final concentration of 100 µg/mL, and analyze by HPLC.[4]
6. Photolytic Degradation:
-
Expose a solid sample of the compound to light, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]
-
A control sample should be kept in the dark in the same chamber.[4][5]
-
After the exposure period, prepare solutions of both the exposed and control samples at a concentration of 100 µg/mL and analyze by HPLC.[4]
Mandatory Visualization
The following diagrams illustrate the key processes involved in the stability assessment of this compound.
Caption: Experimental workflow for stability testing.
Caption: Predicted hydrolytic degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides [frontiersin.org]
- 3. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
N-Alkylated Bromopyridines: A Comparative Review of Their Applications
N-alkylated bromopyridines are a versatile class of organic compounds that have garnered significant interest across various scientific disciplines, including medicinal chemistry, materials science, and organic synthesis. The presence of a bromine atom on the pyridine ring, combined with the quaternization of the nitrogen atom, imparts unique electronic and steric properties to these molecules. This guide provides a comparative overview of the applications of N-alkylated bromopyridines, with a focus on their performance relative to other compounds, supported by experimental data.
Antimicrobial Activity
N-alkylated pyridinium salts are well-known for their antimicrobial properties, which are largely influenced by the length of the N-alkyl chain. The general mechanism of action involves the disruption of the bacterial cell membrane by the cationic head group and the hydrophobic alkyl chain. While extensive research has been conducted on various N-alkylated pyridinium salts, comparative data specifically highlighting the role of a bromo-substituent on the pyridine ring is limited. However, studies on related structures, such as N-alkyl-2-alkenyl-4(1H)-quinolones, have shown that the introduction of a terminal bromine atom on the alkyl side chain can enhance antimycobacterial activity.[1]
The antibacterial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium.[2][3] Lower MIC values indicate higher antibacterial potency.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC values are generally determined using the broth microdilution method.[3] A standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable growth medium, such as Mueller-Hinton Broth.[3] The compounds to be tested are serially diluted in the medium in microtiter plates. The bacterial inoculum is then added to each well. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours). The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.[3]
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Various N-Alkylated Heterocyclic Compounds
| Compound/Organism | Staphylococcus aureus | Escherichia coli | Mycobacterium fortuitum | Mycobacterium smegmatis | Reference |
| N-Alkyl-2-alkynyl-4(1H)-quinolones (general) | - | - | 0.5 | 0.5 | [1] |
| N-Alkyl-2-(E)-alkenyl-4(1H)-quinolones with terminal Br | Improved Activity | Improved Activity | Improved Activity | Improved Activity | [1] |
| Quaternary salts of 4-phenyl-1,2,3,6-tetrahydropyridine (nonyl to dodecyl bromide derivatives) | Effective | Effective | - | - | [4] |
| N-Alkylpyridinium salts (C12-C16 alkyl chain) | Effective | Generally Less Effective | - | - | [5][6] |
| 4-Amino/dimethylamino-1-alkylpyridinium bromides | Higher than Ciprofloxacin | Higher than Ciprofloxacin | - | - | [7] |
The data suggests that long-chain N-alkyl groups are crucial for antibacterial activity. The enhanced activity of terminally brominated quinolones indicates that the presence of a halogen can be beneficial, likely by increasing the lipophilicity of the molecule and facilitating its interaction with the bacterial membrane.
Ionic Liquids
N-alkylated pyridinium salts, including those with a bromo-substituent, are a class of ionic liquids (ILs). ILs are salts with melting points below 100 °C, and they possess unique properties such as low vapor pressure, high thermal stability, and tunable physicochemical characteristics.[8][9] These properties make them attractive for various applications, including as solvents for organic reactions and as electrolytes.
The properties of pyridinium-based ILs are significantly influenced by the nature of the anion and the length of the N-alkyl substituent.[8] Longer alkyl chains generally lead to lower melting points but higher viscosities.
Experimental Protocol: Thermal Stability Analysis
The thermal stability of ionic liquids is typically evaluated using thermogravimetric analysis (TGA). A small sample of the ionic liquid is heated at a constant rate under a controlled atmosphere (e.g., nitrogen). The TGA instrument records the mass of the sample as a function of temperature. The onset decomposition temperature (Tonset) is a key parameter determined from the TGA curve and represents the temperature at which significant thermal decomposition begins.
Table 2: Comparison of Thermal Properties of N-Alkylpyridinium and Related Ionic Liquids
| Ionic Liquid | Anion | Tonset (°C) in N2 | Reference |
| [P4,4,4,8][BMB] | [BMB]- | 403 | [10] |
| [P4,4,4,8][BScB] | [BScB]- | 412 | [10] |
| 1-Alkylpyridinium Bromides | Br- | Varies with alkyl chain | [8] |
| 1-Alkyl-n-cyanopyridinium salts | [NTf2]- | Generally higher melting points than non-substituted analogues | [11] |
| Imidazolium-based ILs | Various | Generally high thermal stability | [12] |
While specific comparative data for N-alkylated bromopyridinium ILs is scarce, the general principles of IL design suggest that the presence of the bromo-substituent would influence properties like density and viscosity. The electron-withdrawing nature of the bromine atom can also affect the electrochemical stability of the pyridinium cation.
Catalysis
N-alkylated heterocyclic salts, particularly those based on imidazolium, have been extensively used as precursors for N-heterocyclic carbene (NHC) ligands in transition metal catalysis.[13][14] The role of N-alkylated pyridinium salts in catalysis is less explored, but they can potentially be used as phase-transfer catalysts or as precursors to pyridylidene ligands. The electronic properties of the pyridine ring, which can be modulated by substituents like bromine, could influence the catalytic activity. There is a need for more research to systematically evaluate the catalytic performance of N-alkylated bromopyridinium salts and compare them with established catalyst systems.
Synthesis and Logical Relationships
The synthesis of N-alkylated bromopyridines and their subsequent applications often involve a series of well-defined steps. The following diagrams illustrate a general synthetic workflow and a logical relationship in the context of their antimicrobial application.
Caption: General workflow for the synthesis and application of N-alkylated bromopyridinium salts.
Caption: Logical relationship for the structure-activity of N-alkylated bromopyridines as antimicrobials.
References
- 1. mdpi.com [mdpi.com]
- 2. idexx.dk [idexx.dk]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial evaluation of quaternary salts of 4-phenyl-1,2,3,6-tetrahydropyridine and 3,6-dimethyl-6-phenyl-tetrahydro-2H-1,3-oxazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Antibacterial Effects of New N-Alkylpyridinium Salts on Planktonic and Biofilm Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Antibacterial Effects of New N-Alkylpyridinium Salts on Planktonic and Biofilm Bacteria [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. novapublishers.com [novapublishers.com]
- 10. researchgate.net [researchgate.net]
- 11. Ionic liquid characteristics of 1-alkyl-n-cyanopyridinium and 1-alkyl-n-(trifluoromethyl)pyridinium salts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. A New Class of Task‐Specific Imidazolium Salts and Ionic Liquids and Their Corresponding Transition‐Metal Complexes for Immobilization on Electrochemically Active Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-Heterocyclic carbenes/imidazolium salts as substrates in catalysis: the catalytic 2-substitution and annulation of heterocyclic compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. colibri.udelar.edu.uy [colibri.udelar.edu.uy]
cost-benefit analysis of different synthetic pathways to tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed cost-benefit analysis of two primary synthetic pathways to produce tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate, a valuable building block in pharmaceutical research. The comparison focuses on reaction yields, reagent costs, and overall process efficiency to aid in the selection of the most suitable method for laboratory and process chemistry applications.
Executive Summary
Two plausible synthetic routes starting from the readily available 2-amino-5-bromopyridine are evaluated:
-
Pathway 1: A two-step sequence involving initial N-propylation of 2-amino-5-bromopyridine followed by N-Boc protection of the resulting secondary amine.
-
Pathway 2: An alternative two-step approach commencing with N-Boc protection of 2-amino-5-bromopyridine, followed by N-propylation of the intermediate carbamate.
The analysis indicates that Pathway 2 (N-Boc protection followed by N-propylation) offers a more controlled and potentially higher-yielding route, despite requiring a strong base for the alkylation step. Pathway 1 is simpler in its initial step but may suffer from poor selectivity during the N-propylation, leading to the formation of undesired byproducts and complicating purification.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for each synthetic pathway, assuming a theoretical 10 mmol scale for cost calculations.
| Parameter | Pathway 1: N-Propylation First | Pathway 2: N-Boc Protection First |
| Starting Material | 2-Amino-5-bromopyridine | 2-Amino-5-bromopyridine |
| Step 1 Reaction | N-Propylation | N-Boc Protection |
| Step 1 Reagents | Propyl bromide, Sodium hydride | Di-tert-butyl dicarbonate |
| Step 1 Est. Yield | 60-70% (potential for byproducts) | ~85%[1] |
| Step 2 Reaction | N-Boc Protection | N-Propylation |
| Step 2 Reagents | Di-tert-butyl dicarbonate | Propyl bromide, n-Butyllithium |
| Step 2 Est. Yield | ~90%[2] | >90%[3][4] |
| Overall Est. Yield | 54-63% | ~76.5% |
| Estimated Reagent Cost per 10 mmol Product * | ~$25 - $30 | ~$35 - $40 |
| Key Advantages | Fewer hazardous reagents in the first step. | Higher overall yield, better control of selectivity. |
| Key Disadvantages | Potential for over-alkylation and N-pyridine alkylation, leading to difficult purification. | Requires the use of a highly pyrophoric reagent (n-BuLi). |
*Cost estimations are based on averaged prices from various suppliers and may fluctuate. Prices for solvents and workup materials are not included.
Experimental Protocols
Pathway 1: N-Propylation followed by N-Boc Protection
Step 1a: Synthesis of N-propyl-5-bromopyridin-2-amine
To a suspension of sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, a solution of 2-amino-5-bromopyridine (1.73 g, 10 mmol) in anhydrous THF (20 mL) is added dropwise. The mixture is stirred at 0 °C for 30 minutes, and then propyl bromide (1.35 g, 11 mmol) is added. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion (monitored by TLC), the reaction is carefully quenched with water (10 mL) and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford N-propyl-5-bromopyridin-2-amine.
Step 1b: Synthesis of this compound
To a solution of N-propyl-5-bromopyridin-2-amine (assuming 1.51 g, 7 mmol from the previous step) in dichloromethane (DCM, 50 mL) is added di-tert-butyl dicarbonate (1.68 g, 7.7 mmol) and triethylamine (1.42 mL, 10.5 mmol). The reaction mixture is stirred at room temperature for 4-6 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the final product.
Pathway 2: N-Boc Protection followed by N-Propylation
Step 2a: Synthesis of tert-Butyl (5-bromopyridin-2-yl)carbamate
To a solution of 2-amino-5-bromopyridine (1.73 g, 10 mmol) in anhydrous THF (50 mL) at 0 °C is added sodium bis(trimethylsilyl)amide (1.0 M solution in THF, 21 mL, 21 mmol). The mixture is stirred for 5 minutes, and then di-tert-butyl dicarbonate (2.40 g, 11 mmol) is added in portions. The reaction is stirred at room temperature for 30 minutes. The reaction is then diluted with water (30 mL) and neutralized to pH 7-8 with ice-cold 1N HCl. The mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to give tert-butyl (5-bromopyridin-2-yl)carbamate as an off-white solid.[1]
Step 2b: Synthesis of this compound
To a solution of tert-butyl (5-bromopyridin-2-yl)carbamate (2.32 g, 8.5 mmol from the previous step) in anhydrous THF (50 mL) under an inert atmosphere at -78 °C is added n-butyllithium (1.6 M solution in hexanes, 5.8 mL, 9.35 mmol) dropwise. The mixture is stirred at -78 °C for 1 hour, and then propyl bromide (0.87 mL, 9.35 mmol) is added. The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours. The reaction is quenched with saturated aqueous ammonium chloride solution (20 mL) and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography on silica gel to afford the final product.
Visualization of Synthetic Pathways
Caption: Comparative synthetic pathways to the target molecule.
Conclusion
For the synthesis of this compound, Pathway 2, which involves initial N-Boc protection followed by N-propylation, is the recommended route for achieving higher yields and better reaction control, despite the need for a strong organolithium base. While Pathway 1 appears more straightforward initially, the lack of selectivity in the N-propylation of 2-amino-5-bromopyridine can lead to significant challenges in purification and lower overall efficiency. The choice of pathway will ultimately depend on the specific requirements of the research or development project, including scale, purity requirements, and available equipment and expertise for handling pyrophoric reagents.
References
- 1. Boc | BroadPharm [broadpharm.com]
- 2. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Spectroscopic Scrutiny: A Comparative Analysis of tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate and Its Analogues
For Immediate Release
A detailed spectroscopic comparison of tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate and its analogues has been compiled for researchers, scientists, and drug development professionals. This guide provides a comprehensive analysis of their spectral properties, offering valuable insights for the characterization and development of pyridine-based compounds in medicinal chemistry.
Introduction to the Analyzed Compounds
The core structure under investigation is a substituted pyridine ring, a common scaffold in pharmaceutical agents. The tert-butoxycarbonyl (Boc) protecting group on the amino functionality allows for controlled synthetic modifications. This guide focuses on this compound and compares it with its chloro, iodo, and unsubstituted analogues, as well as the N-methyl and N-unsubstituted derivatives of the bromo-analogue. Understanding the influence of the halogen substituent and the N-alkyl group on the spectroscopic properties is crucial for facile identification and characterization of these and similar molecules.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the target compound and its analogues. Data for this compound has been extrapolated based on the analysis of its close analogues and established spectroscopic principles.
Table 1: ¹H NMR Spectroscopic Data (Predicted/Reported Chemical Shifts in ppm)
| Compound | Pyridine-H3 | Pyridine-H4 | Pyridine-H6 | N-CH₂(propyl) | N-CH₂CH₃(propyl) | CH₃(propyl) | C(CH₃)₃ |
| This compound (extrapolated) | ~7.8 (d) | ~7.7 (dd) | ~8.3 (d) | ~3.6 (t) | ~1.6 (m) | ~0.9 (t) | ~1.5 (s) |
| tert-Butyl (5-chloropyridin-2-yl)(propyl)carbamate (extrapolated) | ~7.6 (d) | ~7.7 (dd) | ~8.2 (d) | ~3.6 (t) | ~1.6 (m) | ~0.9 (t) | ~1.5 (s) |
| tert-Butyl (5-iodopyridin-2-yl)(propyl)carbamate (extrapolated) | ~7.9 (d) | ~7.8 (dd) | ~8.4 (d) | ~3.6 (t) | ~1.6 (m) | ~0.9 (t) | ~1.5 (s) |
| tert-Butyl propyl(pyridin-2-yl)carbamate (extrapolated) | ~7.0 (d) | ~7.6 (t) | ~8.4 (d) | ~3.6 (t) | ~1.6 (m) | ~0.9 (t) | ~1.5 (s) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted/Reported Chemical Shifts in ppm)
| Compound | Pyridine-C2 | Pyridine-C3 | Pyridine-C4 | Pyridine-C5 | Pyridine-C6 | C=O | C (CH₃)₃ | C H₂(propyl) | C H₂CH₃(propyl) | C H₃(propyl) | C (CH₃)₃ |
| This compound (extrapolated) | ~153 | ~121 | ~140 | ~115 | ~149 | ~154 | ~81 | ~49 | ~22 | ~11 | ~28 |
| tert-Butyl (5-chloropyridin-2-yl)(propyl)carbamate (extrapolated) | ~153 | ~120 | ~139 | ~125 | ~148 | ~154 | ~81 | ~49 | ~22 | ~11 | ~28 |
| tert-Butyl (5-iodopyridin-2-yl)(propyl)carbamate (extrapolated) | ~153 | ~122 | ~145 | ~85 | ~150 | ~154 | ~81 | ~49 | ~22 | ~11 | ~28 |
| tert-Butyl propyl(pyridin-2-yl)carbamate (extrapolated) | ~154 | ~119 | ~138 | ~113 | ~148 | ~155 | ~80 | ~48 | ~22 | ~11 | ~28 |
Table 3: Infrared (IR) Spectroscopy Data (Key Absorption Bands in cm⁻¹)
| Compound | N-H Stretch | C-H Stretch (Aromatic) | C-H Stretch (Aliphatic) | C=O Stretch (Carbamate) | C=N/C=C Stretch (Pyridine) | C-Br Stretch |
| This compound (predicted) | - | ~3100-3000 | 2975-2850 | ~1725 | ~1600, ~1560, ~1450 | ~600-500 |
| tert-Butyl (5-bromopyridin-2-yl)carbamate | 3250-3150 | 3100-3000 | 2980-2870 | ~1730 | ~1590, ~1570, ~1460 | ~600-500 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | [M-56]⁺ (Loss of isobutylene) | [M-100]⁺ (Loss of Boc) |
| This compound | 316/318 | 260/262 | 216/218 |
| tert-Butyl (5-chloropyridin-2-yl)(propyl)carbamate | 272/274 | 216/218 | 172/174 |
| tert-Butyl (5-iodopyridin-2-yl)(propyl)carbamate | 364 | 308 | 264 |
| tert-Butyl propyl(pyridin-2-yl)carbamate | 238 | 182 | 138 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to support the reproducibility of the presented data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the purified compound was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then filtered into a 5 mm NMR tube.
Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
¹H NMR: Spectra were acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were co-added.
-
¹³C NMR: Spectra were acquired with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Proton decoupling was applied during acquisition. A total of 1024 scans were co-added.
Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase-corrected and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a single drop was applied to the crystal.
Data Acquisition: FT-IR spectra were recorded in the range of 4000-400 cm⁻¹. A total of 32 scans were co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded prior to each sample measurement.
Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum, which was then presented in terms of transmittance (%).
Mass Spectrometry (MS)
Sample Preparation: The sample was dissolved in methanol to a concentration of approximately 1 mg/mL. The solution was then further diluted to 10 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
Data Acquisition: Mass spectra were acquired using an electrospray ionization (ESI) source in positive ion mode. The diluted sample solution was infused into the mass spectrometer at a flow rate of 10 µL/min. The capillary voltage was maintained at 3.5 kV, and the source temperature was set to 150°C. Data was collected over a mass range of m/z 50-500.
Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak and major fragment ions.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and characterization of the target compounds, a crucial process in the early stages of drug discovery.
Caption: A flowchart outlining the key stages from synthesis to initial biological screening.
Discussion and Conclusion
The spectroscopic data presented provides a clear framework for distinguishing between the analyzed analogues. In the ¹H NMR spectra, the substitution pattern on the pyridine ring is readily discernible. The electron-withdrawing nature of the halogens leads to a downfield shift of the pyridine protons compared to the unsubstituted analogue. The chemical shifts of the propyl group protons are largely unaffected by the substituent on the pyridine ring.
In the ¹³C NMR spectra, the carbon directly attached to the halogen (C5) shows the most significant variation in chemical shift, correlating with the electronegativity and size of the halogen atom. The characteristic carbonyl stretch in the IR spectra around 1725-1730 cm⁻¹ is a key indicator of the carbamate group. Mass spectrometry provides definitive molecular weight information and characteristic fragmentation patterns, such as the loss of isobutylene (m/z 56) and the entire Boc group (m/z 100), which are diagnostic for N-Boc protected compounds.
This comparative guide, with its tabulated data and detailed protocols, serves as a valuable resource for researchers in the field of medicinal chemistry, facilitating the efficient and accurate characterization of this important class of compounds.
Safety Operating Guide
Proper Disposal of tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate: A Guide for Laboratory Professionals
Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides detailed procedures for the proper disposal of tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate, a compound commonly used in pharmaceutical research and development.
This guide outlines essential safety protocols, step-by-step disposal instructions, and regulatory considerations for researchers, scientists, and drug development professionals. Adherence to these procedures will minimize risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its potential hazards. While a specific Safety Data Sheet (SDS) for the propyl variant was not identified, data from structurally similar compounds, such as (S)-tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate, indicate that this chemical should be handled with care.[1] It is classified as causing skin and serious eye irritation, and it may cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE) is mandatory when handling this compound.
| PPE Component | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile, neoprene) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of dust or vapors.[1][3] |
In case of a spill, immediately evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[3] For larger spills, contact your institution's Environmental Health and Safety (EHS) department without delay.[3]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2][4] This compound is a halogenated pyridine derivative, and such wastes are considered hazardous and often require high-temperature incineration.[5]
1. Waste Identification and Segregation:
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing boats, absorbent pads), must be classified as hazardous chemical waste.[3]
-
This waste stream must be segregated from other laboratory waste. Specifically, do not mix it with non-hazardous waste or other incompatible chemical waste streams.[2][3] Halogenated organic compounds should be collected separately from non-halogenated solvent waste.[6][7]
2. Waste Collection and Containerization:
-
Collect all waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[3][8]
-
The container must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
The container lid must be securely sealed when not in use to prevent the release of vapors.[1]
3. Labeling:
-
Properly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
Associated hazards (e.g., Irritant, Halogenated Organic)[1]
-
4. Storage:
-
Store the sealed and labeled waste container in a designated and secure satellite accumulation area.
-
This storage area should be well-ventilated, away from sources of ignition, and segregated from incompatible materials such as strong oxidizing agents and acids.[8]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do not pour this chemical down the drain or dispose of it in the regular trash.[1][2] Improper disposal can lead to environmental contamination and regulatory violations.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Personal protective equipment for handling tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, this information is compiled from data on structurally similar molecules, including other tert-butyl carbamates and bromopyridine derivatives. A thorough risk assessment should be conducted before handling this chemical.
Hazard Identification
Based on analogous compounds, this compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is harmful if swallowed.
Hazard Statements:
-
Harmful if swallowed.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses with side-shields.[1][2][3] | To prevent eye contact which can cause serious irritation.[1][2][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene rubber).[4][5][6] | To prevent skin contact and irritation.[1][4] |
| Body Protection | Lab coat or other protective clothing to prevent skin exposure.[1][3] | To protect skin from accidental splashes or contact. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if dust is generated or if working in a poorly ventilated area.[3][7] | To prevent respiratory tract irritation from dust or aerosols.[1][2] |
Experimental Protocols: Handling and Disposal
Safe Handling Protocol:
-
Preparation: Before handling, ensure you have read and understood all safety precautions. Work in a well-ventilated area, preferably under a chemical fume hood.[3][4] Ensure that an eyewash station and safety shower are readily accessible.[3]
-
Donning PPE: Put on all required personal protective equipment as specified in the table above.[3]
-
Handling the Compound: Avoid contact with eyes, skin, and clothing.[1][3] Minimize dust generation and accumulation.[1][3] Do not inhale the substance.[3] Ground and bond containers and receiving equipment to prevent static discharge.[3][7]
-
After Handling: Wash hands and face thoroughly after handling.[1][3] Remove and wash contaminated clothing before reuse.[2][3] Do not eat, drink, or smoke in the work area.[1][3]
Disposal Plan:
-
Dispose of the chemical and its container in accordance with local, state, and federal regulations.
-
Place waste material into a suitable, labeled container for disposal by a licensed waste disposal company.[1]
-
Do not allow the product to enter drains, other waterways, or soil.[1]
Emergency Procedures
-
In case of eye contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1][2]
-
In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2] Remove contaminated clothing immediately.[1]
-
If inhaled: Move the person to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.
-
Spills: For small spills, sweep up the solid material and place it into a suitable container for disposal.[3] Avoid generating dust.[3] For larger spills, evacuate the area and follow emergency procedures.[8]
Caption: Workflow for the safe handling of this compound.
References
- 1. aksci.com [aksci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. Pesticide use and personal protective equipment [health.vic.gov.au]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
